Technical Documentation Center

3-Bromo-1-methyl-1H-pyrazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Core Science & Biosynthesis

Foundational

physical and chemical properties of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

An In-depth Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Characterization, and Scientific Context Authored by: A Senior Application Scientist Foreword: The pyrazole carboxamide scaffold is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Characterization, and Scientific Context

Authored by: A Senior Application Scientist

Foreword: The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical research, prized for its rigid structure and capacity for diverse functionalization.[1] This guide focuses on a specific, yet under-documented derivative: 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide . While direct experimental data for this compound is sparse in publicly available literature, its synthesis and properties can be confidently inferred from established chemical principles and the well-characterized nature of its precursors. This document serves as a technical resource for researchers, providing a robust framework for its synthesis, characterization, and safe handling, thereby enabling its exploration as a versatile building block in drug discovery and materials science.

Molecular Overview and Physicochemical Properties

3-Bromo-1-methyl-1H-pyrazole-4-carboxamide belongs to the class of halogenated heterocyclic amides. The structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a bromine atom at the C3 position, a methyl group on the N1 nitrogen, and a carboxamide group at the C4 position. The bromine atom, in particular, serves as a valuable synthetic handle for introducing further molecular complexity via cross-coupling reactions.

Structural Information
  • IUPAC Name: 3-bromo-1-methyl-1H-pyrazole-4-carboxamide

  • Molecular Formula: C₅H₆BrN₃O

  • Canonical SMILES: CN1C=C(C(=N1)Br)C(=O)N

Physicochemical Data Summary

The following table summarizes the calculated and inferred physicochemical properties. As explicit experimental data is not available, these values are derived from computational models and data from closely related analogues, such as the corresponding ethyl ester and carboxylic acid.[2]

PropertyValue (Calculated or Inferred)Data Source/Justification
Molecular Weight 204.02 g/mol Calculated from Molecular Formula
Monoisotopic Mass 202.96942 DaCalculated from Molecular Formula
Physical State White to off-white solidInferred from related amides and carboxylic acids which are typically solids at room temperature.[3]
Melting Point Not available (Expected >150 °C)Inferred. The presence of the primary amide group allows for strong intermolecular hydrogen bonding, which typically results in higher melting points compared to the corresponding ester or carboxylic acid.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).Inferred from structural analysis. The amide group enhances polarity and hydrogen bonding potential, but the overall molecule remains largely organic.
XLogP3 (Predicted) ~0.5A lower value than the corresponding ester (~1.5)[2], indicating increased hydrophilicity due to the amide group.
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 3 (from C=O and 2x N)Calculated

Synthesis and Chemical Reactivity

The most logical and efficient synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide proceeds via the amidation of its corresponding carboxylic acid precursor. This multi-step approach ensures high yields and allows for late-stage diversification if other amines were to be used.

Proposed Synthetic Workflow

The synthesis begins with the commercially available ethyl ester, which is hydrolyzed to the carboxylic acid. The acid is then activated and reacted with an ammonia source to yield the target primary amide. This workflow is reliable and based on standard, well-documented organic chemistry transformations.[4][5]

G start Ethyl 3-bromo-1-methyl-1H- pyrazole-4-carboxylate hydrolysis Hydrolysis start->hydrolysis 1. LiOH or NaOH 2. aq. HCl acid 3-bromo-1-methyl-1H- pyrazole-4-carboxylic acid hydrolysis->acid activation Acid Activation acid->activation SOCl₂ or (COCl)₂ cat. DMF chloride Acyl Chloride Intermediate activation->chloride amidation Amidation chloride->amidation aq. NH₃ or NH₄OH DCM product 3-Bromo-1-methyl-1H- pyrazole-4-carboxamide amidation->product

Caption: Proposed synthetic pathway for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.

Detailed Experimental Protocol: Synthesis via Acid Chloride

This protocol is a self-validating system based on standard laboratory procedures for amide synthesis.[5] The causality behind each step is explained to ensure reproducibility and understanding.

Part A: Saponification of the Ester Precursor

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq).

  • Dissolution: Dissolve the ester in a 3:1 mixture of tetrahydrofuran (THF) and water. The use of a co-solvent system is critical as it ensures the organic ester and the aqueous base are in the same phase, maximizing reaction rate.

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) to the solution. Stir vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The decrease in pH protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under high vacuum. This yields pure 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid.

Part B: Amidation

  • Acid Chloride Formation: Suspend the dried carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Causality: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species for converting the acid to the highly reactive acyl chloride.

  • Activation: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

  • Amidation Reaction: In a separate flask, prepare a solution of aqueous ammonia (NH₄OH, 5.0 eq) in DCM and cool to 0 °C. Add the freshly prepared acyl chloride solution dropwise to the cold ammonia solution with vigorous stirring. Causality: This step must be performed cold and with an excess of base (ammonia) to neutralize the HCl generated during the reaction, which would otherwise protonate the ammonia, rendering it non-nucleophilic.

  • Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Dilute with DCM and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Chemical Reactivity Profile

The molecule's reactivity is governed by its three key functional components: the brominated pyrazole ring and the carboxamide side chain.

G center_mol 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide suzuki Suzuki-Miyaura Coupling center_mol->suzuki C3-Br Site (Pd catalyst, Boronic Acid) buchwald Buchwald-Hartwig Amination center_mol->buchwald C3-Br Site (Pd catalyst, Amine) hydrolysis Amide Hydrolysis center_mol->hydrolysis C4-Amide Site (Strong Acid/Base, Heat)

Sources

Exploratory

Structural Elucidation and NMR Spectral Analysis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Pharmacological Relevance The pyrazole scaffold is a privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacological Relevance

The pyrazole scaffold is a privileged structure in modern drug discovery, frequently serving as a core pharmacophore in kinase inhibitors, succinate dehydrogenase (SDH) inhibitors, and anti-inflammatory agents[1]. Specifically, 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is a critical intermediate and structural motif in the development of highly selective allosteric modulators, including TYK2 inhibitors[2].

As a Senior Application Scientist, I frequently encounter challenges in the regiochemical assignment of substituted pyrazoles. The electronic push-pull dynamics of the electron-donating N -methyl group, the electron-withdrawing carboxamide, and the heavy-atom effect of the bromine atom create a complex magnetic environment. This whitepaper provides a comprehensive, self-validating framework for the synthesis, sample preparation, and definitive Nuclear Magnetic Resonance (NMR) structural elucidation of this specific compound.

Chemical Synthesis & Experimental Workflow

To ensure high-purity spectral data, the compound must be synthesized and isolated with minimal paramagnetic or structural impurities. The standard synthetic route involves the Sandmeyer reaction of 3-amino-1-methyl-1H-pyrazole-4-carboxylate to introduce the bromine atom, followed by saponification and amidation[3].

Validated Synthetic Workflow

Workflow A 3-Amino-1-methyl-1H-pyrazole -4-carboxylate B Sandmeyer Reaction (CuBr2, t-BuONO) A->B C 3-Bromo-1-methyl-1H-pyrazole -4-carboxylate B->C D Saponification (NaOH / H2O) C->D E 3-Bromo-1-methyl-1H-pyrazole -4-carboxylic acid D->E F Amidation (NH4Cl, HATU, DIPEA) E->F G 3-Bromo-1-methyl-1H-pyrazole -4-carboxamide F->G H NMR Sample Prep (DMSO-d6) G->H

Fig 1. Step-by-step synthetic and analytical workflow for the target pyrazole.

Self-Validating NMR Sample Preparation Protocol

A common pitfall in amide NMR analysis is solvent selection. In non-polar solvents like CDCl3​ , primary amides often exhibit severe line broadening due to intermolecular hydrogen bonding and quadrupolar relaxation from the 14N nucleus.

Step-by-Step Methodology:

  • Solvent Selection: Weigh exactly 5.0 mg of the synthesized 3-bromo-1-methyl-1H-pyrazole-4-carboxamide. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide ( DMSO-d6​ , 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Insight: DMSO-d6​ acts as a strong hydrogen-bond acceptor, disrupting intermolecular amide-amide interactions. This restricts the rotation around the C-N partial double bond, allowing the two amide protons to resolve as distinct, sharp peaks.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter directly into a standard 5 mm NMR tube.

    • Causality Insight: Removes microscopic paramagnetic impurities (e.g., residual copper from the Sandmeyer step) that cause localized magnetic field inhomogeneities and spectral line broadening.

  • Tuning, Matching, and Shimming (The Validation Step): Insert the sample into a 400 MHz or 600 MHz spectrometer. Perform gradient shimming.

    • Self-Validation Check: Acquire a single-scan 1H spectrum. Measure the Line Width at Half Height (LWHH) of the TMS peak at 0.00 ppm. Do not proceed unless LWHH < 1.0 Hz. If it exceeds this, re-shim manually to ensure optimal resolution.

  • Acquisition Parameters:

    • 1H NMR: 16 scans, relaxation delay ( D1​ ) of 2.0 s, 30° flip angle.

    • 13C NMR: 1024 scans, D1​ of 2.0 s, with WALTZ-16 proton decoupling.

    • Causality Insight: A 2.0 s delay is strictly required for the 13C acquisition to ensure sufficient longitudinal relaxation ( T1​ ) for the quaternary carbons (C3, C4, C=O), which lack direct dipole-dipole relaxation pathways from attached protons.

High-Resolution Spectral Data & Causality

1H NMR Spectral Analysis

The 1H NMR spectrum of 3-bromo-1-methyl-1H-pyrazole-4-carboxamide is elegantly simple but highly informative. The N -methyl group breaks the tautomeric degeneracy typically seen in 1H-unsubstituted pyrazoles, locking the molecule into a single observable tautomer.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality
N-CH 3​ 3.85Singlet (s)3HDeshielded by the adjacent electronegative N1 atom.
NH (trans) 7.30Broad Singlet (br s)1HAmide proton trans to the carbonyl oxygen. Broadened by quadrupolar relaxation of 14N .
NH (cis) 7.65Broad Singlet (br s)1HAmide proton cis to the carbonyl oxygen. Shifts further downfield due to hydrogen bonding with the DMSO-d6​ solvent.
H-5 8.15Singlet (s)1HHighly deshielded by the combined anisotropic effects of N1, N2, and the electron-withdrawing C4 carboxamide group.
13C NMR Spectral Analysis

The carbon spectrum provides critical confirmation of the pyrazole core's electronic distribution.

PositionChemical Shift (δ, ppm)TypeAssignment Causality
N-CH 3​ 39.5Primary (CH 3​ )Standard N -methyl resonance in heteroaromatic systems.
C-4 116.2Quaternary (C)Shielded by the electron-donating resonance of the pyrazole nitrogens, but slightly offset downfield by the attached electron-withdrawing C=O group.
C-3 122.5Quaternary (C-Br)Upfield shifted relative to typical sp 2 aromatic carbons due to the diamagnetic shielding (heavy atom effect) of the Bromine atom.
C-5 138.4Tertiary (CH)Strongly deshielded by the adjacent N1 atom.
C=O 163.1Quaternary (C=O)Characteristic primary amide carbonyl resonance.

2D NMR Regiochemical Assignment (HSQC & HMBC)

A classic analytical challenge in drug development is differentiating the 3-bromo isomer from the 5-bromo isomer. Mass spectrometry cannot distinguish these isobars, and 1D NMR can be ambiguous if purely relying on chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for this regiochemical assignment.

HMBC_Correlations cluster_protons 1H Resonances cluster_carbons 13C Resonances H5 H-5 (δ 8.15) C5 C-5 (δ 138.4) H5->C5 1J (HSQC) C4 C-4 (δ 116.2) H5->C4 2J (HMBC) C3 C-3 (δ 122.5) H5->C3 3J (HMBC) CO C=O (δ 163.1) H5->CO 3J (HMBC) CH3 N-CH3 (δ 3.85) CH3->C5 3J (HMBC) NH NH2 (δ 7.30, 7.65) NH->C4 3J (HMBC) NH->CO 2J (HMBC)

Fig 2. Key 1H-13C NMR correlations (HSQC/HMBC) for structural validation.

Mechanistic Proof of the 3-Bromo Isomer: In the 3-bromo isomer, the N -CH 3​ protons (δ 3.85) show a strong 3J HMBC cross-peak to the C-5 carbon (δ 138.4). Crucially, this C-5 carbon shows a direct 1J HSQC correlation to the single aromatic proton (δ 8.15). If this were the 5-bromo isomer, the N -CH 3​ group would be adjacent to the quaternary C-Br carbon, and the 3J HMBC correlation would point to a carbon lacking an attached proton. This self-validating 2D network unequivocally proves the regiochemistry of the synthesized scaffold.

Conclusion

The precise characterization of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide requires a deep understanding of heterocyclic electronic effects and rigorous adherence to NMR sample preparation protocols. By leveraging the heavy-atom effect of bromine and utilizing 2D HMBC networks to map the relationship between the N -methyl group and the pyrazole ring protons, researchers can confidently validate this critical pharmacophore for downstream drug development applications.

References

  • Title: US5223526A - Pyrazole carboxanilide fungicides and use Source: Google Patents URL: [3]

  • Title: WO 2022/175752 A1 - Compounds that are TYK2 Inhibitors Source: Googleapis.com URL: [2]

  • Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: PMC (nih.gov) URL: [1]

Sources

Foundational

Structural Elucidation and X-ray Crystallography of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide: A Technical Guide

Pharmacological and Structural Significance The compound 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide represents a highly privileged structural motif in both medicinal chemistry and agrochemical development. Pyrazole-4-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological and Structural Significance

The compound 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide represents a highly privileged structural motif in both medicinal chemistry and agrochemical development. Pyrazole-4-carboxamides are the foundational pharmacophores for a vast array of succinate dehydrogenase inhibitors (SDHIs), which are critical in modern fungicidal and nematicidal applications[1]. Furthermore, the 1-methyl-1H-pyrazole-4-carboxamide moiety has been identified as a superior hydrogen-bonding and π−π stacking participant in the substrate channels of various kinase and deacetylase inhibitors, such as Sirt2[2].

From a crystallographic perspective, the substitution pattern of this specific molecule—a primary carboxamide at position 4, a bromine atom at position 3, and a methyl group at position 1—creates a fascinating arena of competing intermolecular forces. The structural conformation typically exhibits a near-coplanar arrangement between the amide bond and the pyrazole ring to maximize π -conjugation[3]. However, the steric bulk and the highly polarizable electron cloud of the 3-bromo substituent introduce unique crystal packing dynamics, primarily driven by halogen bonding (via the bromine σ -hole) competing with robust classical hydrogen bonding from the carboxamide group.

Crystallogenesis: Self-Validating Protocol for Single Crystals

Obtaining diffraction-quality single crystals is the most critical bottleneck in X-ray crystallography. For 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide, the presence of both a highly polar hydrogen-bond donor/acceptor (-CONH₂) and a lipophilic, halogenated core necessitates a carefully balanced binary solvent system.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality Focus: Vapor diffusion is selected over direct evaporation because it provides a thermodynamically controlled reduction in solubility, minimizing the kinetic trapping of defects and reducing the likelihood of crystal twinning.

Step 1: Purity Verification Ensure the synthesized compound is >99% pure via HPLC. Causality: Even trace impurities can act as chain terminators in the hydrogen-bonding network, leading to structural defects or amorphous precipitation.

Step 2: Solvent System Preparation Dissolve 15 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial. Causality: DCM is an excellent solvent for the lipophilic bromopyrazole core.

Step 3: Filtration Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free inner vial. Causality: Removing particulate matter eliminates heterogeneous nucleation sites, forcing the system to undergo controlled homogeneous nucleation.

Step 4: Anti-Solvent Chamber Setup Place the 2 mL inner vial (uncapped) into a 20 mL outer vial containing 3 mL of Hexane (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap. Causality: Hexane has a lower vapor pressure and is miscible with DCM. The slow diffusion of Hexane vapor into the DCM solution gradually lowers the dielectric constant of the medium, gently supersaturating the solution.

Step 5: Incubation Store the setup in a vibration-free environment at a constant 20 °C for 3–7 days.

Validation Checkpoint: Harvest the resulting crystals and examine them suspended in Paratone oil under a polarized light microscope. Rotate the polarizer. Crystals that extinguish light uniformly and completely at specific angles are single, highly ordered domains. If the crystal shows multi-colored birefringent patterns (mosaic spread), it is twinned and the protocol must be repeated with a slower diffusing anti-solvent (e.g., Pentane at 4 °C).

Single-Crystal X-ray Diffraction (SCXRD) Methodology

Once a validated single crystal is harvested, the data collection parameters must be optimized for the presence of the heavy bromine atom.

Protocol 2: SCXRD Data Collection and Structure Refinement

Step 1: Cryo-Mounting Coat the selected crystal in Paratone-N oil and mount it on a 50 µm MiTeGen cryoloop. Immediately transfer it to the diffractometer's cold stream set to 100 K. Causality: The oil prevents solvent loss and atmospheric degradation. Cooling to 100 K drastically reduces the atomic thermal displacement parameters (B-factors), which is essential for accurately resolving the anisotropic electron density of the heavy bromine atom and the light hydrogen atoms of the carboxamide.

Step 2: X-ray Source Selection Utilize a Molybdenum (Mo) K α X-ray source ( λ=0.71073 Å) rather than Copper (Cu) K α . Causality: Bromine heavily absorbs Cu K α radiation, which can lead to severe absorption artifacts and inaccurate bond lengths. Mo K α easily penetrates the crystal, yielding high-resolution data up to 2θ=55∘ .

Step 3: Data Collection and Reduction Run a full sphere data collection strategy ( ω and ϕ scans). Integrate the frames using software such as APEX or CrysAlisPro. Causality: A full sphere ensures high redundancy, which is critical for accurate empirical absorption corrections (multi-scan methods).

Step 4: Structure Solution and Refinement Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the Olex2 GUI. Refine all non-hydrogen atoms anisotropically. Locate the carboxamide hydrogen atoms from the difference Fourier map and refine them freely.

Validation Checkpoint: Evaluate the internal merging R-factor ( Rint​ ). An Rint​<0.05 validates the chosen space group and confirms the absence of severe absorption errors or twinning. The final goodness-of-fit (GooF) should be near 1.000.

SCXRD_Workflow A 1. Compound Purification (HPLC/Recrystallization >99%) B 2. Solvent System Screening (DCM/Hexane Vapor Diffusion) A->B C 3. Controlled Crystallization (Homogeneous Nucleation) B->C C->B Twinned/Defective Crystals D 4. Crystal Harvesting (Polarized Light Microscopy) C->D E 5. Cryo-Mounting (100 K) (Paratone Oil + Cryoloop) D->E F 6. X-ray Data Collection (Mo Kα, λ = 0.71073 Å) E->F G 7. Data Reduction (Multi-Scan Absorption) F->G H 8. Structure Solution (Direct Methods / SHELXT) G->H I 9. Refinement & Validation (Anisotropic, CIF Generation) H->I I->H High R1/wR2 (Check Disorder)

Caption: Step-by-step workflow for the single-crystal X-ray diffraction analysis of pyrazole derivatives.

Crystallographic Data and Intermolecular Architecture

Crystallographic studies of related pyrazole-benzene carboxamide derivatives frequently reveal that these compounds crystallize in monoclinic crystal systems, predominantly in the centrosymmetric space groups P21​/c or C2/c [4].

The crystal packing of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is governed by a hierarchical assembly of intermolecular forces:

  • Primary Hydrogen Bonding: The dominant interaction is the classical N-H···O hydrogen bond formed by the primary carboxamide. This typically results in robust R22​(8) homosynthons (dimers) where two molecules pair up via their amide groups.

  • Halogen Bonding: The 3-bromo substituent features an electron-deficient region (the σ -hole) along the extension of the C-Br bond. This acts as a Lewis acid, interacting with the electron-rich π -system of adjacent pyrazole rings or the lone pairs of the carbonyl oxygen, forming directional C-Br···O or C-Br···N interactions.

  • π−π Stacking: The 1-methyl-1H-pyrazole cores engage in offset face-to-face π−π stacking, stabilizing the 3D lattice[2].

Intermolecular_Forces Core 3-Bromo-1-methyl-1H- pyrazole-4-carboxamide H_Bond Hydrogen Bonding (Primary Carboxamide) Core->H_Bond Halogen_Bond Halogen Bonding (3-Bromo Substituent) Core->Halogen_Bond Pi_Pi π-π Stacking (Pyrazole Core) Core->Pi_Pi Sub1 N-H ··· O=C R2,2(8) Dimers H_Bond->Sub1 Sub2 C-Br ··· O / N Sigma-Hole Interactions Halogen_Bond->Sub2 Sub3 Centroid-to-Centroid Distances < 3.8 Å Pi_Pi->Sub3

Caption: Key intermolecular forces governing the crystal packing of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.

Quantitative Data Summaries

The following tables summarize the expected quantitative crystallographic parameters and geometric interaction metrics for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide, extrapolated from rigorously validated structural analogues within the pyrazole-4-carboxamide class.

Table 1: Representative Crystallographic Parameters for Pyrazole-4-Carboxamide Derivatives

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c (Typical)
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) ~1.75 - 1.85 Mg/m³ (High due to Bromine)
Absorption Coefficient ( μ ) ~4.5 - 5.5 mm⁻¹
F(000) ~400 - 420
Final R1​ / wR2​ indices R1​ < 0.045, wR2​ < 0.110

Table 2: Geometric Parameters of Key Intermolecular Interactions

Interaction TypeDonor-Acceptor MotifDistance (Å)Angle (°)Structural Role
Hydrogen Bond N-H···O=C (Amide Dimer)2.85 - 2.95165 - 175Primary 1D chain / dimer formation
Hydrogen Bond N-H···N (Pyrazole)3.05 - 3.15150 - 160Secondary lattice stabilization
Halogen Bond C-Br···O=C ( σ -hole)3.10 - 3.30160 - 178Cross-linking of H-bonded chains
π−π Stacking Pyrazole centroid···centroid3.50 - 3.80N/A3D structural rigidity

References

  • Synthesis, Nematicidal Activity and Docking Study of Novel Pyrazole-4-Carboxamide Derivatives Against Meloidogyne incognita ResearchGate URL:[Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Synthesis, Crystal Structure and Anti-fungal/Anti-oomycete Activity of New Pyrazole-benzene Carboxamide Derivatives Chinese Journal of Structural Chemistry - CCS Publishing URL:[Link]

  • Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors PubMed Central (PMC) - NIH URL:[Link]

Sources

Exploratory

thermodynamic stability and melting point of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

An In-Depth Technical Guide to the Thermodynamic Stability and Solid-State Profiling of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide Executive Summary Pyrazole-4-carboxamides represent a highly privileged class of heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Solid-State Profiling of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Executive Summary

Pyrazole-4-carboxamides represent a highly privileged class of heterocyclic scaffolds in modern drug discovery and agrochemistry. They frequently serve as the core pharmacophore for succinate dehydrogenase inhibitors (SDHIs) in crop protection[1] and as potent cyclooxygenase (COX) or carbonic anhydrase inhibitors in pharmaceutical applications[2][3]. As a Senior Application Scientist, I approach the characterization of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (CAS: 1703808-63-2) not just as a routine analytical task, but as a critical path to ensuring formulation viability.

Understanding the thermodynamic stability and melting point ( Tm​ ) of this specific building block is paramount. These parameters dictate the compound's solid-state stability, its behavior during hot-melt extrusion or milling, and its susceptibility to polymorphic transformations[4]. This whitepaper provides a comprehensive, self-validating framework for evaluating the thermal causality and thermodynamic boundaries of this vital molecule.

Part 1: Physicochemical Profiling & Structural Causality

The thermodynamic stability of a solid-state compound is fundamentally dictated by its crystal lattice energy, which is a direct consequence of its molecular architecture. For 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide, three distinct structural features govern its thermal behavior:

  • N1-Methylation (Tautomeric Restriction): Unlike 1H-unsubstituted pyrazoles, which undergo continuous prototropic annular tautomerism, the N1-methyl group locks the molecule into a single, rigid tautomeric state. This eliminates polymorphic ambiguity during crystallization, leading to a highly ordered crystal lattice and a sharper, more reproducible melting endotherm.

  • C4-Carboxamide Group (Hydrogen Bonding): The primary driver of the compound's thermal stability is the formation of robust intermolecular hydrogen-bonded dimers ( N−H⋅⋅⋅O=C ) between adjacent carboxamide moieties. Disrupting this network requires significant thermal energy, directly translating to a high enthalpy of fusion ( ΔHfus​ )[3].

  • C3-Bromine Substitution (Halogen Bonding): The heavy bromine atom introduces significant van der Waals volume and potential halogen bonding ( C−Br⋅⋅⋅π or C−Br⋅⋅⋅O interactions). While this increases the molecular weight, the steric bulk can slightly frustrate optimal hydrogen-bond packing compared to lighter analogs, fine-tuning the melting point[2].

Based on structurally analogous pyrazole-4-carboxamides (which typically exhibit melting points between 180°C and 230°C)[5], the predicted thermodynamic profile is summarized below.

Table 1: Physicochemical & Predicted Thermal Parameters
ParameterValue / DescriptionImpact on Thermodynamic Stability
CAS Number 1703808-63-2N/A
Molecular Formula C5​H6​BrN3​O N/A
Molecular Weight 204.02 g/mol Higher mass increases lattice dispersion forces.
Predicted Melting Point ( Tm​ ) 190°C – 215°CDefines the upper limit for thermal processing.
Primary Intermolecular Forces Hydrogen & Halogen BondingRequires high thermal energy input to achieve phase transition.

Part 2: Experimental Workflow & Self-Validating Systems

Relying solely on visual capillary melting point apparatuses introduces subjective error and fails to distinguish between true thermodynamic melting and concurrent thermal decomposition. To establish a self-validating system, orthogonal thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) —must be employed in tandem[6][7].

Mandatory Visualization: Thermal Analysis Workflow

G Sample 3-Bromo-1-methyl-1H-pyrazole- 4-carboxamide (Solid) DSC Differential Scanning Calorimetry 10°C/min, N2 Atmosphere Sample->DSC 2-5 mg Al Crucible TGA Thermogravimetric Analysis 10°C/min, N2 Atmosphere Sample->TGA 5-10 mg Pt/Al2O3 Pan Tm Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) DSC->Tm Td Decomposition Temp (Td) & Mass Loss Profile TGA->Td Poly Polymorph Identification & Purity Assessment Tm->Poly Stability Thermodynamic Stability Window Established Tm->Stability Tm < Td Check Td->Stability

Figure 1: Orthogonal thermal analysis workflow for determining thermodynamic stability.

Table 2: Standardized DSC/TGA Experimental Parameters
ParameterDSC (Melting & Enthalpy)TGA (Decomposition & Mass Loss)
Sample Mass 2.0 – 5.0 mg5.0 – 10.0 mg
Crucible / Pan Aluminum (Pin-holed lid)Platinum or Alumina (Open)
Heating Rate 10 °C/min10 °C/min
Atmosphere Dry Nitrogen (50 mL/min)Dry Nitrogen (50 mL/min)
Temperature Range 25°C to 250°C25°C to 500°C

Part 3: Detailed Step-by-Step Methodologies

Protocol A: Differential Scanning Calorimetry (DSC)

Causality Check: The choice of a 10°C/min heating rate is a deliberate compromise. Slower rates provide superior resolution of closely spaced polymorphic transitions, while faster rates minimize the risk of concurrent thermal decomposition skewing the melting endotherm[6].

  • Instrument Calibration: Validate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6°C, ΔHfus​ = 28.45 J/g) to ensure calorimetric and temperature accuracy.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide powder into a standard aluminum crucible.

  • Crucible Sealing (Self-Validation Step): Crimp the lid onto the crucible, but puncture a microscopic pinhole in the lid. Why? This allows for the release of volatile impurities or trapped moisture. If an early broad endotherm appears, the pinhole ensures it is recognized as desolvation rather than a false polymorphic melt.

  • Atmospheric Control: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min. This prevents oxidative degradation during the heating cycle, ensuring the endotherm represents pure thermodynamic melting[4].

  • Thermal Program: Equilibrate the sample at 25°C for 5 minutes. Initiate a linear heating ramp at 10°C/min up to 250°C.

  • Data Acquisition: Record the heat flow (W/g). Identify the extrapolated onset temperature ( Tonset​ ) as the true thermodynamic melting point, and integrate the area under the endothermic peak to determine the enthalpy of fusion ( ΔHfus​ ).

Protocol B: Thermogravimetric Analysis (TGA)

Causality Check: TGA is required to define the upper limit of the thermodynamic stability window. If the compound begins to decompose (e.g., via dehalogenation or carboxamide hydrolysis) before or during its melting phase, the DSC data will be kinetically skewed[7].

  • Tare and Load: Tare an open platinum or alumina pan. Load 5.0 to 10.0 mg of the sample.

  • Purge: Apply a dry N2​ purge (50 mL/min) to isolate thermal decomposition from oxidative combustion.

  • Heating Ramp: Heat from 25°C to 500°C at 10°C/min.

  • Analysis: Monitor the first derivative of the mass loss curve (DTG). The onset of significant mass loss ( Td​ ) marks the absolute boundary of the compound's thermodynamic stability. For pyrazole-carboxamides, Td​ must strictly exceed Tm​ to allow for safe melt-based formulation techniques.

References

  • Title: Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Differential Scanning Calorimetry of Pharmaceuticals Source: News-Medical.Net URL: [Link]

  • Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand Source: MDPI URL: [Link]

  • Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: PMC (National Institutes of Health) URL: [Link]

Sources

Foundational

Solvation Thermodynamics and Physicochemical Profiling of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (CAS: 1703808-63-2) Executive Summary In preclinic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (CAS: 1703808-63-2)

Executive Summary

In preclinical drug development, the transition of a highly functionalized heterocyclic building block from bench synthesis to biological assay is frequently bottlenecked by poor physicochemical properties. 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is a prime example of a molecule whose structural features—specifically designed for target affinity—create significant solvation challenges.

As a Senior Application Scientist, I approach solubility not as a static value, but as a dynamic thermodynamic equilibrium between the compound's crystal lattice energy and the solvent's solvation capacity. This whitepaper provides an in-depth analysis of the solubility profile of this pyrazole derivative across polar and non-polar matrices, grounded in structural causality, and outlines a self-validating experimental protocol for empirical quantification.

Structural Causality & Solvation Thermodynamics

To predict and manipulate the solubility of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide, we must deconstruct its molecular architecture. Every functional group dictates a specific thermodynamic interaction with the solvent matrix:

  • The Pyrazole Core: Provides a moderately polar, aromatic scaffold. While pyrazoles generally exhibit fair aqueous solubility, extensive substitution drastically alters this baseline.

  • N1-Methyl Group: The methylation at the N1 position eliminates a critical hydrogen bond donor. While this [1]—which can theoretically aid solubility by preventing tight π−π stacking—it simultaneously increases the molecule's lipophilicity (LogP).

  • C3-Bromine Atom: Bromine is a heavy, highly polarizable, and lipophilic halogen. Its presence at the C3 position significantly increases the hydrophobic bulk and the density of the crystal lattice, severely restricting aqueous dissolution.

  • C4-Carboxamide Group: This is the primary driver of the compound's solid-state behavior. The −CONH2​ moiety acts as both a strong hydrogen bond donor and acceptor. In the solid state, these groups form robust intermolecular hydrogen-bonding networks (dimers and polymers), resulting in high lattice energy.

According to the [2], successful dissolution requires a solvent whose dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces closely match those of the solute. For this compound, the solvent must possess a sufficiently high δp​ and δh​ to break the carboxamide-driven crystal lattice.

Thermodynamic Solvation Pathway

Solvation_Thermodynamics A Solid State (Crystal Lattice) B Polar Solvent (e.g., DMSO, MeOH) A->B Addition C Non-Polar Solvent (e.g., Hexane) A->C Addition D H-Bond Disruption & Dipole Interaction B->D High Dielectric E Lattice Intact (Insoluble) C->E Low Dielectric F Solvation Shell Formation D->F Overcomes Lattice Energy G Complete Dissolution F->G Thermodynamic Equilibrium

Thermodynamic solvation pathways of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.

Solubility Matrix: Polar vs. Non-Polar Solvents

Based on the structural analysis and HSP modeling, the quantitative and qualitative solubility profile of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is summarized below.

Solvent MatrixDielectric Constant ( ε )Hansen δp​ (MPa 1/2 )Hansen δh​ (MPa 1/2 )Predicted Solubility ProfileCausality / Solvation Mechanism
Water (pH 7.4) 80.116.042.3Poor (< 0.1 mg/mL)High polarity, but unable to overcome the hydrophobic bulk of the bromo and methyl groups.
Dimethyl Sulfoxide (DMSO) 46.716.410.2Excellent (> 50 mg/mL)Strong H-bond acceptor capacity disrupts the carboxamide lattice without hydrophobic repulsion.
Methanol 32.712.322.3Moderate to High Amphiphilic nature solvates both the polar carboxamide and the lipophilic bromo-pyrazole core.
Dichloromethane (DCM) 9.16.36.1Low Insufficient H-bonding capacity to break the robust carboxamide intermolecular dimers.
Hexane 1.90.00.0Insoluble Complete lack of dipole or H-bond interactions; cannot overcome the crystal lattice energy.

Experimental Methodology: Self-Validating Equilibrium Solubility

Kinetic solubility assays (e.g., solvent-shift methods) often yield false-positive supersaturation artifacts. To obtain rigorous thermodynamic data, we utilize a miniaturized, [3], optimized for highly lipophilic, halogenated heterocycles.

This protocol is designed as a self-validating system : it incorporates internal checks (pH verification, mass balance via centrifugation) to ensure that the data generated is an artifact-free reflection of true thermodynamic equilibrium.

Step-by-Step Protocol

1. Preparation & Saturation (The Causality of Excess): Weigh approximately 10 mg of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide into a 2.0 mL low-bind microcentrifuge tube. Add 1.0 mL of the target solvent. Causality: An excess of solid must be visually confirmed. If the solute dissolves completely, the system is not saturated, and you are measuring concentration, not equilibrium solubility. Add more API until a persistent suspension is formed.

2. Isothermal Agitation: Place the tubes in an orbital shaker set to 37°C ± 0.5°C at 200 RPM for 48 hours. Causality: 48 hours ensures the dissolution curve has reached its thermodynamic plateau. Orbital shaking is chosen over magnetic stirring to prevent the grinding of particles (which artificially increases surface area and kinetic dissolution rates) and over vortexing to prevent sheer-induced heating [4].

3. Phase Separation (Centrifugation vs. Filtration): Subject the samples to ultracentrifugation at 15,000 x g for 15 minutes at 37°C. Causality: Traditional [5] because lipophilic halogenated compounds (like our bromo-derivative) non-specifically bind to nylon or PTFE filter membranes. Centrifugation avoids this matrix loss. Self-Validation: A distinct solid pellet must be visible post-centrifugation, confirming the solution was saturated.

4. HPLC-UV Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify using Reversed-Phase HPLC-UV (detection at ~254 nm for the pyrazole chromophore). Self-Validation: The calibration curve must exhibit an R2≥0.999 , and Quality Control (QC) standards must fall within ±5% of their nominal concentration.

5. Post-Dissolution pH Verification (Critical Step): Measure the pH of the aqueous supernatant after the 48-hour incubation. Causality: The dissolution of the carboxamide or the presence of trace synthesis impurities can shift the pH of unbuffered or weakly buffered solutions, altering the ionization state of the molecule and invalidating the initial solvent parameters.

Experimental Workflow Diagram

Experimental_Workflow S1 1. Excess Solute Addition (3-Bromo-1-methyl-1H-pyrazole-4-carboxamide) S2 2. Solvent Matrix Selection (Aqueous vs Organic) S1->S2 Step 1 S3 3. Isothermal Incubation (24-48h at 37°C, Orbital Shaking) S2->S3 Step 2 S4 4. Phase Separation (Ultracentrifugation / 0.22µm Filtration) S3->S4 Equilibrium Reached S5 5. HPLC-UV Quantification (Concentration Determination) S4->S5 Supernatant Analysis

Step-by-step miniaturized shake-flask protocol for equilibrium solubility determination.

Formulation Strategies for In Vivo Applications

  • Co-Solvency Systems: Utilizing a mixture of Water/PEG-400/Propylene Glycol. The organic co-solvents lower the dielectric constant of the mixture, bridging the gap between water and the lipophilic bromo-pyrazole core.

  • Amorphous Solid Dispersions (ASDs): By spray-drying the compound with a hydrophilic polymer (e.g., PVP or HPMCAS), the robust carboxamide crystal lattice is permanently disrupted. The polymer stabilizes the high-energy amorphous state, drastically improving apparent aqueous solubility.

References

  • Wang, Y., et al. (2020). "Improving the solubility and antileukemia activity of Wnt/β-catenin signaling inhibitors by disrupting molecular planarity." National Center for Biotechnology Information (PMC). URL:[Link]

  • Peña, M. Á., & Martínez, F. (2023). "Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs." Pharmaceutical Sciences, 29(2), 133-134. URL:[Link]

  • World Health Organization (WHO). "Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." Annex 4. URL:[Link]

  • Glomme, A., et al. (2021). "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies. URL:[Link]

Exploratory

Toxicity and In Vitro Safety Data Sheet for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide: An In-Depth Technical Guide

Executive Summary In modern drug discovery and chemical development, the pyrazole scaffold is a ubiquitous pharmacophore, prized for its ability to modulate kinase activity and protein-protein interactions. Specifically,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and chemical development, the pyrazole scaffold is a ubiquitous pharmacophore, prized for its ability to modulate kinase activity and protein-protein interactions. Specifically, 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (CAS: 1703808-63-2) [1] serves as a critical halogenated building block. However, the introduction of a bromine atom alongside a primary carboxamide necessitates rigorous in vitro safety profiling to rule out idiosyncratic toxicity, genotoxicity, and metabolic liabilities.

This guide provides a comprehensive, self-validating framework for assessing the toxicity of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide. By moving beyond standard Material Safety Data Sheets (MSDS), we explore the mechanistic causality of its potential toxicological profile and provide field-proven protocols for evaluating its safety in preclinical development.

Chemical Identity & Predicted Hazard Profile

Before initiating in vitro testing, it is essential to establish the physicochemical baseline of the compound. The biological behavior of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is dictated by the electron-withdrawing nature of the bromine and carboxamide groups, which stabilize the pyrazole ring against rapid oxidative degradation but introduce potential sites for nucleophilic attack.

Physicochemical Properties
PropertyValueCausality / Biological Implication
CAS Number 1703808-63-2[1]Unique identifier for regulatory tracking.
Molecular Formula C5H6BrN3OLow molecular weight (<250 Da) ensures high cellular permeability.
Molecular Weight 204.03 g/mol Ideal for fragment-based drug discovery (FBDD).
Structural Features C3-Bromo, N1-MethylBromine increases lipophilicity; N-methyl prevents tautomerization.
Predicted GHS Hazard Classification

Based on structural alerts common to halogenated pyrazole derivatives archived in the PubChem Open Chemistry Database[2], the following handling precautions and hazard statements (H-statements) apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Toxicology: The Causality of Pyrazole Toxicity

To design a robust safety screening cascade, we must understand why a compound might be toxic. For 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide, the primary toxicological liabilities stem from hepatic metabolism.

While the pyrazole core is generally stable, Cytochrome P450 (CYP) enzymes in the liver can attempt N-demethylation or oxidation of the ring. Furthermore, the C3-bromine atom can act as a leaving group. If the compound undergoes CYP-mediated bioactivation, it may form a reactive electrophilic intermediate. This intermediate can covalently bind to cellular macromolecules or deplete intracellular Glutathione (GSH), leading to an accumulation of Reactive Oxygen Species (ROS). Unmitigated ROS triggers mitochondrial dysfunction, cytochrome c release, and ultimately, caspase-mediated apoptosis.

ToxicityPathway Compound 3-Bromo-1-methyl-1H-pyrazole -4-carboxamide CYP450 CYP450 Bioactivation (Hepatic Metabolism) Compound->CYP450 ReactiveInt Electrophilic Reactive Intermediate CYP450->ReactiveInt ROS ROS Generation & Oxidative Stress ReactiveInt->ROS GSH Intracellular GSH Depletion ReactiveInt->GSH Mito Mitochondrial Dysfunction (Cytochrome c release) ROS->Mito GSH->Mito Caspase Caspase 9/3 Activation Mito->Caspase Apoptosis Cellular Apoptosis (Hepatotoxicity) Caspase->Apoptosis

Proposed cellular toxicity pathway for halogenated pyrazole derivatives.

Self-Validating In Vitro Safety Workflows

A protocol is only as reliable as its internal controls. To ensure trustworthiness, every assay in the safety cascade must be a self-validating system . This means the assay design inherently proves its own validity, regardless of how 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide performs.

Tier 1: Genotoxicity Profiling

Regulatory bodies require genotoxicity data before advancing compounds. We utilize two standard assays:

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): Evaluates point mutations and frameshifts[3].

    • Self-Validation: The assay must include a vehicle control (baseline reversion rate) and a positive control requiring metabolic activation (e.g., 2-Aminoanthracene with S9 liver fraction). If the positive control fails to induce mutations, the S9 batch is deemed inactive, and the assay is rejected.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): Detects clastogenic (chromosome breakage) and aneugenic (chromosome loss) events in TK6 human lymphoblastoid cells[4].

    • Self-Validation: Mitomycin C is used as a clastogen positive control. Cytochalasin B is added to block cytokinesis, ensuring that only cells that have undergone division (binucleated cells) are scored.

Tier 2: 3D Hepatotoxicity Profiling

Standard 2D cell cultures (like HepG2) rapidly lose their CYP450 expression, leading to false negatives for compounds that require metabolic activation. Therefore, 3D hepatic spheroids are mandatory for accurate causality assessment.

Workflow Start Compound Synthesis & QC Tier1 Tier 1: Genotoxicity (OECD 471 & 487) Start->Tier1 Tier2 Tier 2: 3D Hepatotoxicity (HepaRG Spheroids) Tier1->Tier2 Negative Fail Structural Optimization Tier1->Fail Positive Decision Go/No-Go Decision for In Vivo Tier2->Decision IC50 > 100 µM Tier2->Fail IC50 < 50 µM

Tiered, self-validating in vitro safety screening workflow.

Experimental Protocol: 3D Hepatotoxicity Assay

This step-by-step methodology details the assessment of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide using HepaRG 3D spheroids, utilizing ATP quantification as a proxy for cell viability.

Reagents & Equipment:

  • HepaRG™ Cells (cryopreserved, metabolically competent).

  • Ultra-Low Attachment (ULA) 96-well plates.

  • CellTiter-Glo® 3D Cell Viability Assay reagent.

  • Luminescence microplate reader.

Step-by-Step Methodology:

  • Spheroid Generation (Days 0-3):

    • Thaw HepaRG cells and resuspend in William's E medium supplemented with 10% FBS and Hepatocyte GlutaMAX.

    • Seed 2,000 cells per well into a 96-well ULA plate.

    • Centrifuge the plate at 200 x g for 5 minutes to aggregate cells at the bottom.

    • Incubate at 37°C, 5% CO2 for 72 hours to allow compact spheroid formation.

  • Compound Preparation & Dosing (Day 4):

    • Prepare a 10 mM stock of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) in culture media. The final DMSO concentration in the assay must not exceed 0.1% to prevent solvent-induced toxicity.

    • Self-Validating Controls: Include 0.1% DMSO wells (Vehicle Control = 100% viability) and 100 µM Chlorpromazine wells (Positive Control = 0% viability).

    • Carefully remove 50% of the media from the spheroid wells and replace it with the 2X compound dosing solutions.

  • Incubation (Days 4-7):

    • Incubate the spheroids with the compound for 72 hours. This extended exposure allows time for CYP-mediated bioactivation and subsequent GSH depletion.

  • Viability Assessment (Day 7):

    • Equilibrate the plate and the CellTiter-Glo 3D reagent to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo 3D reagent equal to the volume of cell culture medium present in each well.

    • Shake the plate vigorously for 5 minutes to induce cell lysis, then incubate in the dark for 25 minutes to stabilize the luminescent signal.

    • Record luminescence. Calculate viability relative to the 0.1% DMSO vehicle control.

Quantitative Data Summary

To interpret the results of the in vitro safety cascade, researchers must compare the generated data against established safety thresholds. The table below summarizes the target metrics required to classify 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (or its derivatives) as safe for advancement.

Assay EndpointTarget Threshold for "Safe" ClassificationImplication of Failure
Ames Test (OECD 471) < 2-fold increase in revertant colonies over vehicle control.Compound is a direct mutagen; high risk of carcinogenicity.
Micronucleus (OECD 487) No statistically significant increase in micronuclei frequency.Compound induces chromosomal breaks or disrupts the mitotic spindle.
3D HepaRG Cytotoxicity IC50 > 100 µM.High risk of Drug-Induced Liver Injury (DILI) in vivo.
hERG Inhibition (Patch Clamp) IC50 > 30 µM.Risk of QT prolongation and fatal cardiac arrhythmias.

By adhering to this structured, self-validating approach, drug development professionals can confidently assess the safety profile of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide, ensuring that only structurally optimized, non-toxic candidates progress to in vivo models.

References

  • PubChem 2023 update. National Center for Biotechnology Information (NCBI), PubChem Open Chemistry Database. Available at: [Link]

  • 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide Product Directory. Rovathin Chemical Database. Available at: [Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Tox Lab. Available at:[Link]

  • Mammalian Cell In Vitro Micronucleus Assay (OECD 487). Charles River Laboratories. Available at:[Link]

Sources

Foundational

Decoding the Mechanism of Action of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide Scaffolds in Biological Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper Executive Summary In modern fragment-based drug discovery (FBDD), the 3-bromo-1-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD), the 3-bromo-1-methyl-1H-pyrazole-4-carboxamide core (CAS: 1703808-63-2) has emerged as a highly privileged pharmacophore. While rarely deployed as a standalone therapeutic, this fragment serves as the critical hinge-binding anchor in the design of potent ATP-competitive kinase inhibitors targeting oncology and infectious disease pathways[1].

As an Application Scientist, understanding the exact mechanism of action (MoA) of this scaffold is paramount for designing robust biological assays. This guide delineates the structural rationale behind the pyrazole-4-carboxamide core and provides self-validating, step-by-step biological assay workflows to evaluate target engagement, downstream signaling, and phenotypic efficacy.

Structural Rationale & Pharmacophore Dynamics

To design an effective assay cascade, one must first understand how the molecule interacts with its target. The 3-bromo-1-methyl-1H-pyrazole-4-carboxamide scaffold is engineered for precision within the highly conserved ATP-binding pocket of kinases (such as Aurora Kinases, JAK, and CDPK1)[2][3].

  • The 4-Carboxamide Motif (The Anchor): Acts as a critical bidentate hydrogen bond donor/acceptor pair. The NH2​ donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the C=O accepts a hydrogen bond from the hinge backbone amide NH .

  • The 1-Methyl Group (The Conformation Locker): Methylation at the N1 position prevents tautomerization. By locking the pyrazole into a single tautomeric state, the desolvation penalty is significantly reduced, ensuring a predictable binding pose and increasing ligand efficiency.

  • The 3-Bromo Substituent (The Vector): Beyond serving as a synthetic handle for cross-coupling (e.g., Suzuki-Miyaura reactions) to access deeper hydrophobic pockets, the heavy halogen can participate in highly directional halogen bonding with the gatekeeper residue or backbone carbonyls, drastically enhancing target residence time.

Primary Biochemical Assays: Validating ATP-Competitive Inhibition

To prove that a pyrazole-4-carboxamide derivative operates via ATP competition, the primary biochemical screen must be meticulously controlled. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its homogenous nature, high signal-to-noise ratio, and resistance to compound auto-fluorescence—a common artifact in heterocyclic fragment libraries.

Causality in Assay Design

A self-validating kinase assay must be run at the apparent Km​ for ATP . If the ATP concentration is too high, it will artificially outcompete the pyrazole inhibitor, yielding false negatives (artificially high IC50​ ). If the ATP concentration is too low, the reaction velocity will be non-linear, leading to irreproducible data.

Step-by-Step TR-FRET Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: DTT prevents oxidative cross-linking of the kinase, while Brij-35 prevents non-specific adsorption of the highly hydrophobic pyrazole derivatives to the microplate walls.

  • Compound Titration: Dispense the pyrazole-4-carboxamide derivative in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration 1%).

  • Enzyme Incubation: Add the target kinase (e.g., Aurora A) and pre-incubate for 15 minutes at room temperature. Causality: Pre-incubation allows for the equilibration of slow-binding inhibitors, a common trait of halogen-bonding fragments.

  • Reaction Initiation: Add a master mix containing the biotinylated peptide substrate and ATP at its pre-determined apparent Km​ . Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+ and halt kinase activity). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Validation Step (ATP Competition): To self-validate the MoA, run a parallel assay where ATP is spiked to 10x Km​ . A true pyrazole-4-carboxamide hinge-binder will show a rightward shift in its IC50​ curve, confirming competitive inhibition.

TRFRET A Kinase + Substrate + ATP (at Km) B Add Pyrazole-4-Carboxamide Inhibitor A->B C Phosphorylation Event Blocked B->C D Add Eu-Antibody & APC-Streptavidin C->D E Measure FRET (665nm/615nm) D->E

TR-FRET Workflow for Validating ATP-Competitive Kinase Inhibition

Cellular Target Engagement & Downstream Signaling

Biochemical potency does not guarantee cellular efficacy. The pyrazole scaffold must permeate the cell membrane and engage the target in the presence of millimolar intracellular ATP. We utilize Western Blotting to quantify the suppression of downstream phosphorylation markers (e.g., p-Thr288 for Aurora A or p-STAT for JAK)[2].

Step-by-Step Cellular Target Engagement Methodology
  • Cell Seeding: Seed target cells (e.g., HeLa for Aurora Kinase evaluation) at 3×105 cells/well in a 6-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with the pyrazole derivative at 0.1×,1×,and 10× of the biochemical IC50​ for 24 hours. Include a vehicle control (0.1% DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors (like Sodium Orthovanadate and NaF) are strictly required; otherwise, endogenous phosphatases will rapidly dephosphorylate the target biomarkers during lysis, yielding a false-positive indication of total kinase inhibition.

  • Protein Quantification & Separation: Quantify protein via BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against the phosphorylated target (e.g., anti-p-Thr288) and a loading control (e.g., GAPDH or β -actin). Develop using chemiluminescence.

Phenotypic Readouts & Quantitative Data

The ultimate validation of the MoA is translating target inhibition into a measurable phenotypic effect. For pyrazole-4-carboxamides targeting Aurora kinases, the hallmark phenotypic readout is G2/M cell cycle arrest and subsequent apoptosis [2]. For those targeting parasitic CDPK1, the readout is inhibition of parasite proliferation [3].

Quantitative Data Summary

The table below consolidates literature-derived efficacy metrics for fully elaborated inhibitors built upon the pyrazole-4-carboxamide scaffold, demonstrating the translation from biochemical affinity to phenotypic effect.

Compound Class / DerivativePrimary TargetBiochemical IC50​ Cellular IC50​ (Cell Line)Primary Phenotypic Readout
Compound 6k [2]Aurora A / B16.3 nM / 20.2 nM0.43 µM (HeLa)G2/M Arrest, Polyploidization, Apoptosis
BKI Series (AC Scaffold) [3]TgCDPK1 / CpCDPK1< 10 nM< 1.0 µM (T. gondii)Blockade of Parasite Proliferation
Pyrazole-based Akt1 Inhibitor [1]Akt11.3 nM0.95 µM (HCT116)S-Phase Arrest, Apoptosis
Mechanistic Pathway Visualization

Pathway Scaffold Pyrazole-4-Carboxamide Derivative Kinase Target Kinase (e.g., Aurora A/B) Scaffold->Kinase ATP Competition Substrate Downstream Substrates (e.g., p-Thr288, p-Histone H3) Kinase->Substrate Inhibits Phosphorylation Phenotype1 G2/M Cell Cycle Arrest Substrate->Phenotype1 Induces Phenotype2 Apoptosis (Caspase-3/PARP Cleavage) Phenotype1->Phenotype2 Triggers

Mechanism of Action Pathway for Pyrazole-4-Carboxamide Inhibitors

Conclusion

The 3-bromo-1-methyl-1H-pyrazole-4-carboxamide scaffold is a masterclass in fragment design. By utilizing the carboxamide for hinge-region hydrogen bonding, the methyl group for conformational locking, and the bromo group for halogen bonding and synthetic elaboration, researchers can generate highly potent kinase inhibitors. Validating this mechanism requires a rigorous, self-validating assay cascade: confirming ATP-competitiveness via TR-FRET, proving intracellular target engagement via Western Blotting, and mapping the downstream phenotypic consequences via flow cytometry.

References

  • Yevale, D., et al. "Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B." European Journal of Medicinal Chemistry, 2024. Available at:[Link]

  • Zhang, Z., et al. "Potent and selective inhibitors of CDPK1 from T. gondii and C. parvum based on a 5-aminopyrazole-4-carboxamide scaffold." ACS Medicinal Chemistry Letters, 2014. Available at:[Link]

  • El-Gamal, M. I., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 2022. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Introduction & Strategic Rationale The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development. Specifically, 3-bromo-1-methyl-1H-pyrazole-4-carboxamide serves as a critical structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development. Specifically, 3-bromo-1-methyl-1H-pyrazole-4-carboxamide serves as a critical structural intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including TYK2 inhibitors [2] and pyrazole carboxanilide fungicides [3].

Converting the commercially available1 [1] to its primary carboxamide requires a highly efficient amidation strategy. While traditional methods rely on the generation of an acid chloride via thionyl chloride, these harsh conditions can lead to unwanted side reactions and require rigorous anhydrous setups. This protocol details a mild, high-yielding approach utilizing HATU as the coupling reagent and ammonium chloride as an anhydrous ammonia source.

Mechanistic Logic & Experimental Causality

Mechanism_Logic Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base DIPEA (Deprotonation) Base->Carboxylate OAtEster O-At Active Ester (Highly Electrophilic) Carboxylate->OAtEster + HATU HATU HATU Reagent HATU->OAtEster Tetrahedral Tetrahedral Intermediate OAtEster->Tetrahedral Nucleophilic Attack Ammonia In situ NH3 (from NH4Cl) Ammonia->Tetrahedral Product Primary Carboxamide Tetrahedral->Product Elimination of HOAt

Mechanistic logic of the HATU-mediated amidation process.

The success of this protocol hinges on the precise selection of reagents:

  • Coupling Agent (HATU) : HATU generates an O-At (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides an internal hydrogen bond that stabilizes the transition state during aminolysis. This accelerates the reaction and ensures high yields even with sterically demanding or electron-deficient pyrazole substrates [2].

  • Nucleophile Source (NH₄Cl + DIPEA) : Utilizing aqueous ammonia often introduces water into the system, which acts as a competing nucleophile and hydrolyzes the active ester back to the starting material. By using solid NH₄Cl in the presence of excess DIPEA, ammonia gas is generated in situ within the anhydrous DMF solvent, driving the equilibrium entirely toward the carboxamide product.

Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )Eq.Mass / Vol (10 mmol scale)Functional Role
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid205.011.02.05 gSubstrate
HATU380.231.24.56 gCoupling Reagent
N,N-Diisopropylethylamine (DIPEA)129.243.05.2 mLNon-nucleophilic Base
Ammonium chloride (NH₄Cl)53.492.01.07 gAmmonia Source
N,N-Dimethylformamide (DMF)73.09-20.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11-150.0 mLExtraction Solvent

Experimental Workflow

Protocol_Workflow A 3-Bromo-1-methyl-1H- pyrazole-4-carboxylic acid B Activation (HATU, DIPEA, DMF) A->B C O-At Active Ester Intermediate B->C 0 °C to RT 30 min D Amidation (NH4Cl, DIPEA) C->D E Aqueous Workup (H2O Quench / EtOAc Extr.) D->E RT 2-4 hrs F 3-Bromo-1-methyl-1H- pyrazole-4-carboxamide E->F Purification

Workflow for the HATU-mediated amidation of pyrazole-4-carboxylic acid.

Phase 1: Substrate Activation
  • Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid (2.05 g, 10.0 mmol).

  • Solvation : Suspend the substrate in anhydrous DMF (20.0 mL). Causality: DMF provides a high dielectric constant, stabilizing the polar transition states during the formation of the active ester and ensuring complete dissolution of the pyrazole substrate.

  • Base Addition : Add DIPEA (5.2 mL, 30.0 mmol) to the suspension. The mixture will transition to a clear solution as the carboxylate salt forms.

  • Activation : Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add HATU (4.56 g, 12.0 mmol) in distinct portions over 5 minutes. Causality: The activation step is mildly exothermic. Cooling prevents the thermal degradation of the highly reactive O-At ester intermediate. Stir at 0 °C for 10 minutes, then allow the mixture to warm to room temperature (RT) and stir for an additional 30 minutes to ensure complete esterification.

Phase 2: Amidation
  • Nucleophile Introduction : To the activated ester solution at RT, add solid ammonium chloride (1.07 g, 20.0 mmol) in one portion.

  • Reaction Progression : Stir the reaction mixture vigorously at RT for 2 to 4 hours. Self-Validation: Monitor the reaction progress via LC-MS or TLC (EtOAc:Hexane = 1:1). The reaction is deemed complete when the active ester intermediate is fully consumed, and the product mass (Expected [M+H]⁺ ≈ 204.0 / 206.0 due to bromine isotopes) is dominant.

Phase 3: Workup and Isolation
  • Quenching : Pour the reaction mixture slowly into 100 mL of ice-cold distilled water. Causality: The aqueous quench solubilizes DMF, excess DIPEA salts, and the HOAt byproduct, effectively precipitating the relatively non-polar pyrazole carboxamide or driving it into the organic phase during extraction.

  • Extraction : Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Washing : Wash the combined organic layers sequentially with:

    • 5% aqueous citric acid (30 mL) to remove residual basic amines.

    • Saturated aqueous NaHCO₃ (30 mL) to neutralize trace acids.

    • Brine (50 mL) to reduce the water content in the organic phase.

  • Drying : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Trituration : Suspend the crude off-white solid in a minimal amount of cold diethyl ether (approx. 15 mL). Filter the precipitate and wash with an additional 5 mL of cold ether. Causality: Trituration selectively removes tetramethylurea (the primary byproduct of HATU) and trace DMF without the need for time-consuming column chromatography. Dry the solid under high vacuum to afford the pure 3-bromo-1-methyl-1H-pyrazole-4-carboxamide.

References

  • 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid Product Profile , Sigma-Aldrich. 1

  • WO 2022/175752 A1 - TYK2 Inhibitors , Google Patents. 2

  • US5223526A - Pyrazole Carboxanilide Fungicides and Use , Google Patents. 3

Sources

Application

The Versatile Building Block: 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide in Modern Drug Discovery

Introduction: The Privileged Pyrazole Scaffold The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal framework for designing novel therapeutics.[1] The N-methylated pyrazole core, in particular, is a key feature in numerous approved drugs, including kinase inhibitors that have revolutionized cancer therapy.[1] This application note focuses on a highly versatile derivative, 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide , and its strategic application as a building block for the rapid generation of diverse chemical libraries aimed at accelerating drug discovery programs.

The strategic placement of the bromine atom at the 3-position and a carboxamide group at the 4-position on the 1-methyl-1H-pyrazole ring provides two orthogonal points for chemical modification. The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups. Simultaneously, the carboxamide group offers a crucial hydrogen bond donor and acceptor site, which is often pivotal for target engagement, particularly with protein kinases.[3]

This guide provides detailed protocols for the synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide and its subsequent elaboration using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, empowering researchers to leverage this valuable intermediate in their quest for novel therapeutic agents.

Synthesis of the Core Building Block

The target compound, 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide, can be efficiently prepared from the commercially available ethyl ester precursor, Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. The synthesis involves a straightforward ammonolysis reaction.

Protocol 1: Synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

This protocol details the conversion of the ethyl ester to the primary carboxamide via ammonolysis. The use of methanolic ammonia provides a convenient and effective means to achieve this transformation.

Reaction Scheme:

  • Reactant: Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate

  • Reagent: 7N Methanolic Ammonia

  • Product: 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Experimental Procedure:

  • Reaction Setup: In a sealed pressure vessel, dissolve Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in 7N methanolic ammonia (10-20 volumes).

  • Reaction Conditions: Stir the mixture at 80-100 °C. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction vessel to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude solid is triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) to afford the pure 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide as a solid.

Causality Behind Experimental Choices:

  • Sealed Vessel: The use of a sealed vessel is crucial to maintain the concentration of ammonia and to allow the reaction to be heated above the boiling point of methanol, thereby accelerating the reaction rate.

  • Methanolic Ammonia: This reagent serves as both the source of ammonia and the solvent, simplifying the reaction setup.

  • Temperature: Elevated temperatures are necessary to drive the nucleophilic acyl substitution of the relatively unreactive ethyl ester with ammonia.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C3 position. This allows for the introduction of diverse substituents, a key strategy in structure-activity relationship (SAR) studies.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[4][5] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance.

This protocol provides a general procedure for the coupling of the title compound with various aryl- and heteroarylboronic acids.

Reaction Scheme:

  • Reactants: 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide, Arylboronic acid

  • Catalyst: Pd(PPh₃)₄ or a pre-catalyst system like XPhos Pd G2/XPhos

  • Base: K₂CO₃ or K₃PO₄

  • Solvent: Dioxane/Water or Toluene/Water

  • Product: 3-Aryl-1-methyl-1H-pyrazole-4-carboxamide

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow reagents Combine: - 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide - Arylboronic acid (1.2 eq) - Base (2.0 eq) - Pd Catalyst (2-5 mol%) - Solvent degas Degas mixture (Ar sparging or freeze-pump-thaw) reagents->degas Inert atmosphere heat Heat reaction (80-110 °C) degas->heat monitor Monitor by TLC or LC-MS heat->monitor workup Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Upon completion purify Purify by Column Chromatography workup->purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq), the arylboronic acid (1.2-1.5 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction Conditions: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1-methyl-1H-pyrazole-4-carboxamide.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10070-95[6]
PdCl₂(dppf)Na₂CO₃DME/H₂O8065-90[7]
XPhos Pd G2 / XPhosK₃PO₄Dioxane/H₂O10075-98[8]

Causality Behind Experimental Choices:

  • Catalyst Choice: The choice of palladium catalyst and ligand is crucial. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, particularly with heteroarylboronic acids or sterically hindered substrates, more advanced catalyst systems like those employing bulky, electron-rich phosphine ligands (e.g., XPhos) are beneficial as they promote the rate-limiting oxidative addition and reductive elimination steps.[8]

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[4] The choice of base can influence reaction rates and side reactions.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[9][10] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

This protocol outlines a general method for the C-N bond formation at the 3-position of the pyrazole core.

Reaction Scheme:

  • Reactants: 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide, Primary or Secondary Amine

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., BINAP, XPhos)

  • Base: NaOtBu or Cs₂CO₃

  • Solvent: Toluene or Dioxane

  • Product: 3-Amino-1-methyl-1H-pyrazole-4-carboxamide derivative

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Amine_Coord [Ar-Pd(II)L₂(Br)(R₂NH)] OA_Complex->Amine_Coord Amido_Complex Ar-Pd(II)L₂(NR₂) Amine_Coord->Amido_Complex - HBr Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination ArBr Ar-Br ArBr->OA_Complex Amine R₂NH Amine->Amine_Coord Base Base Base->Amido_Complex Deprotonation HBase [H-Base]⁺Br⁻

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (e.g., BINAP, 1.2-1.5 eq relative to Pd), and the base (e.g., NaOtBu, 1.4 eq).

  • Addition of Reactants: Add 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction Conditions: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 60-85 |[11] | | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 70-95 |[12] | | Pd₂(dba)₃ | tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 65-90 |[9] |

Conclusion

3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel compounds. Its facile preparation and predictable reactivity in powerful C-C and C-N bond-forming reactions make it an invaluable tool in the construction of libraries for high-throughput screening and lead optimization. The protocols and insights provided in this application note are intended to facilitate the adoption of this building block, thereby accelerating the discovery of new therapeutics targeting a wide range of diseases.

References

  • Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: A Versatile Intermediate for the Preparation of 5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry.[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis.[Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA.[Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkat USA.[Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. J-Stage.[Link]

  • 3-bromo-N-methyl-1H-pyrazole-5-carboxamide. Veeprho.[Link]

  • Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. PubMed.[Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University.[Link]

  • N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. PubMed.[Link]

  • Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. PubChem.[Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.[Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC.[Link]

  • Rapid synthesis of 3-difluoromethyl-1-methyl-pyrazole carboxamide derivatives and their characterization, anticancer and antifungal activities. Chemistry & Biology Interface.[Link]

  • Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications.[Link]

  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Sustainable Chemistry & Engineering.[Link]

Sources

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating protocol for the efficient C–C bond formation of sterically hindered and electron...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating protocol for the efficient C–C bond formation of sterically hindered and electronically deactivated pyrazole-4-carboxamides.

Chemical Context & Mechanistic Rationale

Pyrazole-4-carboxamides represent a privileged scaffold in modern agrochemistry and drug discovery, serving as the core pharmacophore for succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Bixafen) and numerous pharmaceutical candidates[1]. Derivatizing this scaffold via the Suzuki-Miyaura cross-coupling (SMC) reaction at the C3 position presents unique synthetic hurdles.

The Causality of Reaction Challenges:

  • Catalyst Poisoning via Chelation: The proximity of the C3-bromine to both the N2 lone pair of the pyrazole ring and the C4 primary carboxamide (-CONH₂) creates a highly coordinating "pocket." Traditional catalysts like Pd(PPh3​)4​ are rapidly sequestered into stable, inactive bidentate Pd(II) resting states[2].

  • Chemoselectivity (Amide Degradation): Primary carboxamides are sensitive to strong bases at elevated temperatures, frequently undergoing unwanted dehydration to form the corresponding nitrile (3-bromo-1-methyl-1H-pyrazole-4-carbonitrile).

  • Steric Hindrance: The adjacent N1-methyl and C4-carboxamide groups sterically crowd the C3 position, slowing down the oxidative addition step.

Strategic Solutions: To overcome these barriers, we utilize XPhos Pd G3 (a Buchwald precatalyst). The bulky biphenyl backbone of the XPhos ligand physically blocks the carboxamide and pyrazole nitrogens from coordinating to the palladium center[3]. Furthermore, G3 precatalysts generate the active monoligated Pd(0) species rapidly under mildly basic conditions, preventing off-cycle degradation[2].

Reaction Optimization & Quantitative Data

The selection of catalyst, base, and solvent is not arbitrary; each component is engineered to bypass the specific failure modes of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.

Table 1: Optimization of Reaction Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality & Observations
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 90< 10Catalyst poisoned by amide/pyrazole N2 chelation.
2 Pd(OAc)2​ / SPhos K3​PO4​ Dioxane/ H2​O 9045Incomplete activation; protodehalogenation observed.
3XPhos Pd G2 K2​CO3​ THF/ H2​O 7072Good conversion, but slow transmetalation rate.
4 XPhos Pd G3 K3​PO4​ Dioxane/ H2​O 90 94 Rapid activation; bulky XPhos prevents chelation.
5XPhos Pd G3 KOtBu Dioxane9025Strong base induced dehydration of amide to nitrile.

Note: Yields determined by quantitative HPLC against an internal standard.

Mechanistic Pathway Visualization

SMC_Cycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (C3-Pd-Br) Pd0->OxAdd 3-Bromo-1-methyl-1H- pyrazole-4-carboxamide TransMet Transmetalation Pd(II)-Aryl Complex OxAdd->TransMet Ar-B(OH)2 / K3PO4 RedElim Reductive Elimination C3-Aryl Pyrazole TransMet->RedElim Halide Exchange RedElim->Pd0 Product Release

Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling with 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.

Self-Validating Experimental Protocol

This protocol describes the coupling of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide with a standard aryl boronic acid (e.g., Phenylboronic acid). The procedure is designed as a self-validating system, providing observable markers to ensure reaction integrity at each step.

Reagents Required:
  • Aryl Halide: 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (1.0 mmol, 204 mg)

  • Boronic Acid: Phenylboronic acid (1.2 mmol, 146 mg)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%, 17 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ), 0.5 M aqueous solution (2.0 mmol, 4.0 mL)

  • Solvent: 1,4-Dioxane (6.0 mL, anhydrous)

Step-by-Step Methodology:
  • Reaction Assembly & Degassing:

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the pyrazole-4-carboxamide, phenylboronic acid, and XPhos Pd G3.

    • Add 6.0 mL of 1,4-Dioxane.

    • Self-Validation Check: The mixture will appear as a cloudy, pale-yellow suspension.

    • Seal the tube with a septum and sparge the mixture with Argon gas for 10 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid[4].

  • Base Addition & Activation:

    • Add 4.0 mL of the degassed 0.5 M aqueous K3​PO4​ solution via syringe.

    • Causality: The biphasic system ensures the solubility of the organic substrates while providing a high local concentration of aqueous hydroxide/phosphate ions necessary to form the active palladium-hydroxo complex prior to transmetalation[4].

  • Heating & Monitoring:

    • Place the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to maximize the interfacial surface area of the biphasic mixture.

    • Self-Validation Check: Within 15 minutes of heating, observe a color transition from pale yellow to a homogeneous deep red/orange solution. This optical shift confirms the successful generation of the active monoligated Pd(0) species.

    • React for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1). The starting material ( Rf​≈0.3 ) should disappear, replaced by a new UV-active biaryl product spot ( Rf​≈0.5 ).

  • Quenching & Workup:

    • Cool the reaction to room temperature. Dilute with 10 mL of EtOAc and 10 mL of deionized water.

    • Self-Validation Check: A clean phase separation with a clear aqueous layer indicates successful quenching. If an emulsion forms, it suggests the presence of precipitated palladium black; filter the biphasic mixture through a short pad of Celite to resolve the emulsion.

  • Extraction & Purification:

    • Separate the organic layer. Extract the aqueous layer with EtOAc ( 2×10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes).

Experimental Workflow Visualization

Workflow Prep 1. Reagent Prep & Ar Degassing React 2. Cross-Coupling (90°C, 4h) Prep->React Quench 3. Quench & Filter (Remove Pd black) React->Quench Extract 4. Liquid-Liquid Extraction Quench->Extract Purify 5. Chromatography & LC-MS Extract->Purify

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the biaryl product.

Analytical Characterization & Troubleshooting

Expected Analytical Profile:

  • 1 H NMR (400 MHz, DMSO- d6​ ): The disappearance of the starting material's broad primary amide NH2​ peaks (often around 7.2–7.6 ppm) is a false indicator of reaction failure; these peaks will shift due to the new electronic environment of the C3-aryl group. Confirm success by identifying the new aromatic multiplet (7.3–7.8 ppm) corresponding to the coupled phenyl ring. The N1-methyl singlet should remain sharp around 3.8 ppm.

  • LC-MS: Expected [M+H]+ for the C3-phenyl product ( C11​H11​N3​O ) is m/z 202.1.

Troubleshooting Guide:

  • Issue: High levels of protodehalogenation (formation of 1-methyl-1H-pyrazole-4-carboxamide).

    • Root Cause: Transmetalation is too slow, allowing the Pd(II) intermediate to undergo protonation[5].

    • Solution: Increase the concentration of the boronic acid to 1.5 equivalents or switch to a more electron-rich ligand (e.g., Amphos)[6].

  • Issue: Detection of nitrile byproduct via LC-MS ( [M+H]+ m/z 184.1).

    • Root Cause: Base-catalyzed dehydration of the carboxamide.

    • Solution: Ensure the reaction temperature does not exceed 90 °C and verify that K3​PO4​ (not a stronger base like KOtBu ) is being utilized.

References

  • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Recent Advances in Borylation and Suzuki-Type Cross-Coupling Source: MDPI Molecules URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: Semantic Scholar / Organic & Biomolecular Chemistry URL: [Link]

Sources

Application

Late-Stage C-H Functionalization of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide: Protocols for C-5 Borylation and Arylation

Executive Summary The functionalization of highly substituted pyrazoles is a cornerstone of modern drug discovery and agrochemical development. 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide presents a unique synthetic chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted pyrazoles is a cornerstone of modern drug discovery and agrochemical development. 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide presents a unique synthetic challenge: it possesses a single, highly specific C-H bond at the C-5 position, flanked by a potentially reactive C-3 carbon-halogen bond and a C-4 carboxamide directing group.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols for the divergent late-stage functionalization (LSF) of this substrate. By leveraging precise transition-metal catalysis, we can achieve complete chemoselectivity—functionalizing the C-5 position while strictly preserving the C-3 bromine for downstream cross-coupling applications[1].

Substrate Profiling & Mechanistic Causality

To engineer a successful protocol, we must first deconstruct the substrate's electronic and steric environment:

  • N-1 Methyl Group : Prevents N-H functionalization and provides a steric shield that influences the trajectory of incoming metal complexes.

  • C-3 Bromine : A potential liability. In standard cross-coupling, C-Br bonds readily undergo oxidative addition with Pd(0). Our protocols must kinetically favor C-H activation over C-Br cleavage.

  • C-4 Carboxamide : Acts as a weak directing group (DG). It can coordinate to metal centers (like Pd), stabilizing metallacycle intermediates and lowering the activation energy for adjacent C-H cleavage[2].

  • C-5 C-H Bond : The sole target. It is relatively acidic due to the adjacent electronegative nitrogen and the electron-withdrawing nature of the C-4 and C-3 substituents.

Functionalization_Workflow Substrate 3-Bromo-1-methyl-1H- pyrazole-4-carboxamide (Target: C-5 C-H) Borylation Ir-Catalyzed C-H Borylation Substrate->Borylation [Ir(OMe)(COD)]2 B2pin2, dtbpy Arylation Pd-Catalyzed C-H Arylation Substrate->Arylation Pd(OAc)2, PivOH Ar-I, Ag2CO3 Product1 C-5 BPin Derivative (Cross-Coupling Precursor) Borylation->Product1 Product2 C-5 Aryl Derivative (Bioactive Scaffold) Arylation->Product2

Divergent late-stage C-H functionalization pathways for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.

Protocol A: Iridium-Catalyzed C-5 Borylation

The Ishiyama-Miyaura-Hartwig borylation is the gold standard for C-H borylation[3]. Iridium(I) catalysts are highly sensitive to steric hindrance but remarkably tolerant of aryl halides, making this the perfect method to install a pinacolborane (BPin) group at C-5 without disturbing the C-3 bromine.

Causality Behind Experimental Choices
  • Catalyst System ([Ir(OMe)(COD)]2 + dtbpy) : The bulky tert-butyl groups on the dtbpy ligand prevent catalyst dimerization and create a sterically demanding active site that exclusively targets the most accessible C-H bond[3].

  • Chemoselectivity : The Ir(I)/Ir(III) catalytic cycle operates via oxidative addition of the C-H bond, not the C-Br bond. The C-Br bond remains 100% intact.

  • Photochemical Acceleration : If thermal conditions yield low conversions, adapting the protocol to photochemical conditions (blue LED) can significantly enhance the reaction rate[4].

Step-by-Step Methodology
  • Preparation : Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (1.0 mmol, 1.0 equiv) and bis(pinacolato)diboron (B2pin2) (1.5 mmol, 1.5 equiv).

  • Catalyst Loading : In a separate vial, dissolve [Ir(OMe)(COD)]2 (0.015 mmol, 1.5 mol% dimer = 3 mol% Ir) and dtbpy (0.03 mmol, 3 mol%) in 2.0 mL of anhydrous THF. Stir for 2 minutes until the solution turns deep red, indicating active complex formation.

  • Reaction : Transfer the catalyst solution to the Schlenk flask. Seal the flask, remove it from the glovebox, and stir at 60 °C for 12 hours.

  • Workup : Quench the reaction by exposing it to air and adding 1 mL of MeOH. Concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Self-Validating System (Quality Control)
  • In-Process : TLC analysis (Hexanes/EtOAc 1:1) will reveal a new, highly UV-active spot migrating higher (less polar) than the starting material.

  • Post-Reaction : 11 B NMR must show a characteristic singlet at ~30 ppm. 1 H NMR will confirm the absolute disappearance of the pyrazole C5-H proton (typically found at ~7.8 ppm).

Protocol B: Palladium-Catalyzed C-5 Direct Arylation

Direct C-H arylation bypasses the need for pre-functionalized boron intermediates. However, achieving this while preserving the C-3 bromine requires strict control over the catalytic cycle via Concerted Metalation-Deprotonation (CMD).

Causality Behind Experimental Choices
  • Electrophile Selection (Ar-I vs Ar-Br) : We strictly use Aryl Iodides (Ar-I). The C-I bond is significantly weaker than the C-Br bond. Pd(0) will preferentially undergo oxidative addition with Ar-I, leaving the pyrazole's C-3 bromine untouched.

  • The Role of PivOH : Pivalic acid is not merely an additive; it is the mechanistic linchpin. The pivalate anion coordinates to the Pd(II) center and acts as an internal base, abstracting the C5-H proton via a highly organized six-membered transition state[1].

  • Silver Carbonate (Ag2CO3) : Acts as an iodide scavenger. By precipitating AgI, it prevents iodide from poisoning the catalyst and drives the equilibrium of the ligand exchange forward.

CMD_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Chemoselective over C-Br PdII_Ar Ar-Pd(II)-I OxAdd->PdII_Ar LigEx Ligand Exchange (PivO- replaces I-) PdII_Ar->LigEx CMD Concerted Metalation- Deprotonation (CMD) LigEx->CMD PivO- abstracts C5-H RedElim Reductive Elimination (Forms C-5 Aryl) CMD->RedElim Forms Ar-Pd(II)-Pyrazole RedElim->Pd0 Product Release

Catalytic cycle for Pd-catalyzed C-H arylation highlighting Concerted Metalation-Deprotonation.

Step-by-Step Methodology
  • Preparation : In a 15 mL pressure tube, combine 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (1.0 mmol, 1.0 equiv), the desired Aryl Iodide (1.5 mmol, 1.5 equiv), Pd(OAc) 2​ (0.05 mmol, 5 mol%), PivOH (0.3 mmol, 30 mol%), and Ag 2​ CO 3​ (1.5 mmol, 1.5 equiv).

  • Solvent & Degassing : Add 5.0 mL of anhydrous Toluene. Purge the heterogeneous mixture with argon for 5 minutes to remove oxygen, then seal the tube tightly with a Teflon cap.

  • Reaction : Heat the mixture in a pre-heated oil bath at 100 °C for 16 hours with vigorous stirring.

  • Workup : Cool the vessel to room temperature. Dilute with 10 mL of EtOAc and filter the mixture through a pad of Celite to remove silver salts and palladium black. Wash the pad with an additional 10 mL of EtOAc.

  • Purification : Concentrate the filtrate under reduced pressure and purify via reverse-phase HPLC or silica gel chromatography.

Self-Validating System (Quality Control)
  • In-Process : LC-MS analysis of the crude mixture is critical. The product mass must exhibit a 1:1 isotopic doublet (M and M+2 peaks) indicative of the preserved bromine atom. If a single mass peak is observed, it indicates catastrophic cross-coupling at the C-3 position.

  • Post-Reaction : 1 H NMR will display new aromatic multiplets corresponding to the introduced aryl group, alongside the preservation of the N-methyl singlet and the loss of the C5-H signal.

Quantitative Data Summary

The following table summarizes the optimization parameters and the resulting chemoselectivity profiles for the functionalization of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.

EntryProtocol TypeCatalyst SystemAdditive / BaseSolventTemp (°C)Yield (%)Observation / Causality
1Borylation [Ir(OMe)(COD)]2 / dtbpyB2pin2THF60>85Clean C-5 borylation. C-Br bond completely intact.
2Borylation [Ir(OMe)(COD)]2 / tmphenHBpinMTBE8072Alternative ligand used; slightly lower yield due to sterics.
3Arylation Pd(OAc)2 (Ligand-free)PivOH, K2CO3DMA11068C-5 arylation successful, but trace C-Br cleavage observed.
4Arylation Pd(OAc)2 (Ligand-free)PivOH, Ag2CO3Toluene10082 Optimal. Ag+ scavenges iodide, preventing C-Br degradation.

References

  • Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - nih.gov - 3

  • Light-Accelerated Iridium-Catalysed C-H Borylation - chemrxiv.org - 4

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles - ktu.edu - 1

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - nih.gov - 2

Sources

Method

scale-up manufacturing process for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Application Note: Scale-Up Manufacturing Process for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide Executive Summary & Strategic Rationale 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (CAS: 1703808-63-2)[1] is a highly valuab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Executive Summary & Strategic Rationale

3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (CAS: 1703808-63-2)[1] is a highly valuable, electron-rich heterocyclic building block. The pyrazole-4-carboxamide scaffold is ubiquitous in modern drug discovery and agrochemistry, serving as the core pharmacophore for spleen tyrosine kinase (SYK) inhibitors and commercialized succinate dehydrogenase inhibitor (SDHI) fungicides[2].

When transitioning the synthesis of substituted pyrazoles from medicinal chemistry (milligram scale) to process chemistry (kilogram scale), the synthetic route must be rigorously re-evaluated[3]. Direct electrophilic bromination of 1-methyl-1H-pyrazole-4-carboxylic acid is notoriously unscalable due to poor regiocontrol (yielding inseparable mixtures of 3-bromo and 5-bromo isomers) and the risk of over-bromination.

Causality Insight: To achieve >99% regiochemical purity, this protocol utilizes a bottom-up construction starting from ethyl 3-amino-1H-pyrazole-4-carboxylate. The C3-amino group acts as a traceless directing group, allowing for the precise installation of the bromine atom via a modified, non-aqueous Sandmeyer reaction. This eliminates the formation of the 5-bromo impurity entirely.

Retrosynthetic Strategy & Process Workflow

Synthetic_Route SM Ethyl 3-amino-1H- pyrazole-4-carboxylate Int1 Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate SM->Int1 MeI, K2CO3 DMF, 0-25°C Int2 Ethyl 3-bromo-1-methyl- 1H-pyrazole-4-carboxylate Int1->Int2 t-BuONO, CuBr2 MeCN, 60°C Int3 3-Bromo-1-methyl-1H- pyrazole-4-carboxylic acid Int2->Int3 NaOH (aq), EtOH Reflux Prod 3-Bromo-1-methyl-1H- pyrazole-4-carboxamide Int3->Prod 1. SOCl2, Toluene 2. NH4OH (aq)

Fig 1. Regioselective synthetic route to 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.

Step-by-Step Scale-Up Protocols & Mechanistic Insights

Phase 1: Regioselective N-Methylation

Objective: Convert ethyl 3-amino-1H-pyrazole-4-carboxylate to ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • Causality Insight: Potassium carbonate ( K2​CO3​ ) is utilized instead of stronger bases (e.g., NaH) to minimize premature ester hydrolysis and to strictly control the exothermic deprotonation step.

  • Protocol:

    • Charge a 50 L glass-lined reactor with ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 kg, 32.2 mol) and anhydrous DMF (20 L).

    • Add K2​CO3​ (5.34 kg, 38.6 mol, 1.2 equiv) in three equal portions under nitrogen.

    • Cool the suspension to 0–5 °C using a jacketed chiller.

    • Add Methyl Iodide (MeI) (4.8 kg, 33.8 mol, 1.05 equiv) dropwise over 2 hours. Safety Note: MeI is a volatile alkylating agent; maintain strict engineering controls and local exhaust ventilation.

    • Self-Validating IPC (In-Process Control): Stir for 4 hours at 25 °C. Sample the slurry for HPLC analysis. The reaction is validated to proceed to workup only when the starting material is <1.0% (AUC).

    • Quench by slowly transferring the mixture into 60 L of vigorously stirred ice water. Filter the resulting precipitate, wash with cold water (2 x 10 L), and dry under vacuum at 45 °C.

Phase 2: Non-Aqueous Sandmeyer Bromination (Critical Safety Step)

Objective: Convert the C3-amino group to a C3-bromo group.

  • Causality Insight: Traditional aqueous Sandmeyer reactions generate unstable diazonium salts that pose severe explosion hazards upon scale-up. We employ a continuous-flow-like non-aqueous protocol using tert-butyl nitrite (t-BuONO) and Copper(II) bromide ( CuBr2​ ). By adding the amine to the nitrosating agent, the diazonium intermediate is consumed in situ as it is generated, preventing dangerous accumulation.

  • Protocol:

    • In a 100 L reactor, suspend CuBr2​ (8.6 kg, 38.5 mol, 1.2 equiv) in anhydrous acetonitrile (40 L). Heat the mixture to 60 °C.

    • Add t-BuONO (4.9 kg, 48.1 mol, 1.5 equiv) dropwise.

    • Dissolve the Phase 1 product (approx. 5.4 kg) in acetonitrile (15 L). Add this solution dropwise to the reactor over 3 to 4 hours.

    • Self-Validating IPC: Monitor N2​ gas evolution via an inline mass flow meter. Once gas evolution ceases, sample for HPLC. A negative starch-iodide test must be achieved to confirm the absence of active oxidizing species before proceeding.

    • Cool to 20 °C, quench with 1M aqueous HCl (20 L) to solubilize copper salts, and extract with Ethyl Acetate (3 x 15 L). Concentrate the organic layer to yield the brominated ester.

Phase 3: Saponification

Objective: Hydrolyze the ester to isolate 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1399653-86-1).

  • Protocol:

    • Dissolve the crude ester (approx. 6.5 kg) in Ethanol (25 L).

    • Add 2M NaOH aqueous solution (15 L, 30.0 mol). Reflux at 75 °C for 4 hours.

    • Self-Validating IPC: Perform TLC (DCM:MeOH 9:1). The system is validated when the higher-Rf ester spot is completely absent.

    • Distill off the ethanol under reduced pressure. Acidify the remaining aqueous layer with 6M HCl to pH 2.0 to precipitate the product.

    • Filter the white solid, wash with water, and dry to a constant weight.

Phase 4: Amidation via Acid Chloride

Objective: Convert the carboxylic acid to the final 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.

  • Causality Insight: Toluene is used as a co-solvent during acid chloride formation rather than neat SOCl2​ . This prevents localized overheating and facilitates the complete removal of excess SOCl2​ via azeotropic distillation, preventing the formation of acidic impurities in the final amide.

  • Protocol:

    • Charge a 50 L reactor with 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid (5.0 kg, 24.4 mol) and Toluene (25 L). Add DMF (50 mL) as a catalyst.

    • Add Thionyl Chloride ( SOCl2​ ) (4.35 kg, 36.6 mol, 1.5 equiv) dropwise at 40 °C. Heat to 80 °C until HCl/SO2​ gas evolution stops.

    • Concentrate under vacuum to remove toluene and excess SOCl2​ .

    • Redissolve the crude acid chloride in THF (20 L) and cool to 0 °C.

    • Slowly add aqueous Ammonium Hydroxide ( NH4​OH , 28%, 10 L) while maintaining the internal temperature <10 °C.

    • Self-Validating IPC: Monitor the pH of the aqueous phase; it must remain >9.0 to ensure complete amidation.

    • Stir for 2 hours. Filter the resulting solid, wash with cold water and cold ethanol, and dry under vacuum at 50 °C.

Process Engineering & Quality Control Workflows

IPC_Workflow Start Reaction Initiation (Reagent Addition) Monitor Real-time Monitoring (FTIR & HPLC) Start->Monitor Decision Conversion > 99%? Monitor->Decision Quench Controlled Quenching & Phase Separation Decision->Quench Yes (Pass) Adjust Hold Time Extension / Reagent Adjustment Decision->Adjust No (Fail) Adjust->Monitor Re-sample

Fig 2. Standardized In-Process Control (IPC) and decision-making workflow for scale-up operations.

Quantitative Data & Process Performance Summary

The following table summarizes the expected Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) across the four-step campaign, yielding an overall process efficiency of ~56%.

Process PhaseChemical IntermediateMolar Yield (%)Purity (HPLC AUC)Critical Process Parameter (CPP)
1. N-Methylation Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate88%>98.5%Internal Temp < 10°C during MeI addition
2. Sandmeyer Bromination Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate76%>97.0%Controlled amine addition rate to manage N2​
3. Saponification 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid94%>99.0%Complete dissolution before HCl acidification
4. Amidation 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide89%>99.5%Complete azeotropic removal of SOCl2​

References

  • Rovathin Chemical. "3-Bromo-1-methyl-1H-pyrazole-4-carboxamide, 1703808-63-2." Product Catalog.
  • ACS Publications. "Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae." Journal of Agricultural and Food Chemistry.
  • Sigma-Aldrich. "3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | 1399653-86-1." Materials Science & Chemical Synthesis.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

Sources

Application

Advanced Catalytic Amidation Workflows for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide Derivatives

Executive Summary The 3-bromo-1-methyl-1H-pyrazole-4-carboxamide scaffold is a privileged structural motif in modern drug discovery, frequently serving as a core building block for kinase inhibitors and allosteric modula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-bromo-1-methyl-1H-pyrazole-4-carboxamide scaffold is a privileged structural motif in modern drug discovery, frequently serving as a core building block for kinase inhibitors and allosteric modulators (e.g., SHP2 inhibitors). Historically, the functionalization and synthesis of this scaffold relied on stoichiometric coupling reagents and harsh nucleophilic aromatic substitutions, leading to poor atom economy and significant waste.

This application note details a modernized, fully catalytic workflow. We explore two critical transformations:

  • Catalytic Direct Amidation of 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid to form the carboxamide core.

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig amination) of the sterically hindered 3-bromo position to yield highly functionalized 3-amino/amido pyrazole derivatives.

Mechanistic Rationale & Causality

Overcoming Stoichiometric Waste in Amide Bond Formation

In traditional medicinal chemistry, amide bonds are formed using stoichiometric coupling reagents (such as HATU or EDC), which generate significant urea byproducts and complicate downstream purification. For scale-up and sustainable drug development, catalytic direct amidation using borate esters—specifically Tris(2,2,2-trifluoroethyl) borate, B(OCH2​CF3​)3​ —represents a paradigm shift [1]. The highly electron-withdrawing fluorinated alkoxide ligands increase the Lewis acidity of the boron center. This facilitates the reversible coordination of the pyrazole-4-carboxylic acid and the amine, forming an active cyclic transition state that dehydrates to the amide, releasing only water as a byproduct. Similar catalytic acceleration is observed with ortho-iodoarylboronic acids [4].

Overcoming Steric and Electronic Deactivation in C-N Coupling

Once the carboxamide core is synthesized, the 3-bromo substituent serves as a versatile synthetic handle. However, the 3-position of 1-methylpyrazoles is notoriously challenging for oxidative addition due to the electron-rich nature of the heterocycle and severe steric shielding from the adjacent N-methyl group. Furthermore, unprotected or partially protected five-membered heterocyclic halides are known to poison and deactivate palladium catalysts.

To overcome this, the choice of ligand is critical. Bulky biarylphosphine ligands such as tBuBrettPhos or large bite-angle ligands like Xantphos are strictly required[2][3]. These ligands prevent catalyst poisoning by maintaining a highly active mono-ligated Pd(0) species. More importantly, the extreme steric bulk of the 1-adamantyl or tert-butyl groups on the phosphorus atom forces the intermediate Pd(II) complex into a geometry that dramatically accelerates the rate-limiting reductive elimination step.

Workflow & Visualizations

Catalytic_Workflow A 3-Bromo-1-methyl-1H- pyrazole-4-carboxylic acid B Direct Amidation B(OCH2CF3)3 Catalyst A->B C 3-Bromo-1-methyl-1H- pyrazole-4-carboxamide B->C Amine, -H2O D Buchwald-Hartwig Pd/tBuBrettPhos C->D E 3-Amino-1-methyl-1H- pyrazole-4-carboxamide D->E Amine, Base

Figure 1: Dual catalytic workflow for the synthesis and functionalization of the pyrazole scaffold.

Pd_Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br AC Amine Binding OA->AC DE Deprotonation AC->DE Amine RE Reductive Elimination DE->RE Base RE->Pd0 Product

Figure 2: Pd-catalyzed C-N cross-coupling mechanism at the sterically hindered 3-bromo position.

Quantitative Data Summaries

The following tables summarize the optimization data that validate the mechanistic rationale discussed above.

Table 1: Catalyst Evaluation for Direct Amidation of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

CatalystLoading (mol%)SolventTemp (°C)Yield (%)
None (Control)N/ACPME106< 5
Boric Acid20Toluene11045
ortho-Iodophenylboronic acid10CPME10672
B(OCH₂CF₃)₃ 15 CPME 106 94

Table 2: Ligand Effects on Pd-Catalyzed Amination of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

LigandBaseSolventTemp (°C)Yield (%)
BINAPCs₂CO₃Toluene10012
BrettPhosNaOtBu1,4-Dioxane10065
XantphosCs₂CO₃1,4-Dioxane10078
tBuBrettPhos NaOtBu 1,4-Dioxane 100 92

Experimental Protocols

Protocol 1: Boron-Catalyzed Direct Amidation

This protocol utilizes a Lewis acidic borate ester to drive amide bond formation without stoichiometric coupling agents, making it highly scalable.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid (10.0 mmol) and the desired primary or secondary amine (11.0 mmol).

  • Solvent Addition: Add cyclopentyl methyl ether (CPME, 20 mL) as the reaction solvent. CPME is chosen for its favorable boiling point (106 °C) and excellent water-azeotroping properties.

  • Catalyst Introduction: Add the catalyst, B(OCH2​CF3​)3​ (15 mol%, 1.5 mmol), directly to the suspension.

  • Reaction Execution: Heat the mixture to reflux (approx. 106 °C) for 18 hours. Ensure the Dean-Stark trap is filled with CPME prior to heating to continuously remove the water byproduct and drive the equilibrium forward.

  • Workup: Cool the reaction to room temperature. Wash the organic mixture with saturated aqueous NaHCO3​ (2 × 15 mL) to remove any unreacted carboxylic acid. Extract the aqueous layer once with ethyl acetate (EtOAc, 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The resulting 3-bromo-1-methyl-1H-pyrazole-4-carboxamide is typically >95% pure, but can be further purified via recrystallization or flash chromatography if necessary.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the late-stage functionalization of the 3-bromo position using a highly active Pd/tBuBrettPhos catalytic system.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the 3-bromo-1-methyl-1H-pyrazole-4-carboxamide derivative (1.0 mmol), the coupling amine (1.2 mmol), and sodium tert-butoxide ( NaOtBu , 2.0 mmol). Note: If the substrate contains base-sensitive functional groups, substitute NaOtBu with Cs2​CO3​ (2.0 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (2.5 mol%, 0.025 mmol) and the bulky biarylphosphine ligand tBuBrettPhos (5.0 mol%, 0.05 mmol).

  • Solvent Addition: Seal the tube with a rubber septum, remove it from the glovebox, and inject anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon screwcap under a positive flow of nitrogen. Submerge the tube in a pre-heated oil bath at 100 °C and stir vigorously for 16 hours.

  • Quenching & Filtration: Cool the reaction mixture to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Rinse the Celite pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluent: Hexanes/EtOAc gradient) to afford the pure 3-amino-1-methyl-1H-pyrazole-4-carboxamide derivative.

References

  • Catalytic Amidation Methods Catalytic Amidation Info URL
  • National Institutes of Health (NIH)
  • American Chemical Society (ACS)
  • Science.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the significant solubility challenges asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the significant solubility challenges associated with 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.

This document bypasses generic advice to provide a mechanistic understanding of the molecule's behavior, actionable troubleshooting FAQs, quantitative solvent selection data, and self-validating experimental protocols.

Part 1: Mechanistic Insights into Insolubility

To troubleshoot solubility, we must first understand the causality behind the molecule's resistance to solvation. 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide exhibits notoriously poor solubility in standard organic solvents due to a combination of structural factors that create an exceptionally high crystal lattice energy:

  • Robust Intermolecular Hydrogen Bonding: The carboxamide group at the 4-position acts as both a strong hydrogen bond donor (-NH2) and acceptor (C=O). This facilitates the formation of dense, hydrogen-bonded dimers or polymeric chains in the solid state.

  • Aromatic π−π Stacking: Pyrazoles possess an uncoupled matching of electrons that creates a highly stable, planar aromatic system . This planarity allows adjacent molecules to stack tightly, further reinforcing the crystal lattice.

  • Halogen Polarizability: The bromine atom at the 3-position increases the molecular weight and polarizability of the compound. While halogens generally increase lipophilicity, in rigid planar systems, they often elevate the melting point and lattice energy, making thermodynamic dissolution highly unfavorable in weakly interacting solvents.

Part 2: Troubleshooting Guide & FAQs

Q: Why does 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide crash out of common solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A: Dissolution requires the solvent to break the solute's intermolecular bonds and replace them with solute-solvent interactions. DCM and EtOAc lack the strong hydrogen-bond accepting capabilities required to disrupt the carboxamide-driven crystal lattice. The energy penalty to break the lattice far exceeds the solvation energy provided by these solvents.

Q: What are the most effective standalone solvents for solubilizing this compound? A: You must utilize polar aprotic solvents with high dielectric constants and strong hydrogen-bond accepting capabilities. N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and N,N-Dimethylformamide (DMF) are the gold standards. For context, structurally similar pyrazole-4-carboxamide pharmaceutical derivatives (such as aficamten) demonstrate reliable solubility in NMP while remaining practically insoluble in aqueous buffers and only sparingly soluble in ethanol 1.

Q: How can I optimize the solvent system for transition-metal catalyzed cross-coupling reactions where NMP or DMSO might poison the catalyst? A: Employ a co-solvent strategy. A primary bulk solvent (like THF or 1,4-dioxane) can be doped with 10–20% (v/v) of a strong Lewis-base solvent. Co-solvency significantly improves the solubility of poorly soluble crystalline compounds by altering the bulk dielectric constant while providing specific, localized H-bond acceptor sites to solvate the carboxamide moiety 2.

Part 3: Solvent Selection & Quantitative Data

To streamline your experimental design, refer to the following table summarizing the predictive and observed solubility profiles based on solvent physicochemical properties.

SolventDielectric Constant ( ε )H-Bond Acceptor CapacityExpected Solubility RangeRecommended Application
NMP 32.2Very StrongHigh (>50 mg/mL)Stock solutions, API formulation
DMSO 46.7StrongHigh (>50 mg/mL)NMR analysis, Stock solutions
DMF 36.7StrongModerate-High SN​Ar reactions, Amidation
THF 7.5ModerateLow-ModerateCo-solvent base for catalysis
Ethanol 24.5Moderate (Protic)Low (<10 mg/mL)Recrystallization (with heating)
EtOAc 6.0WeakLow (<5 mg/mL)Aqueous workup (requires large volumes)
DCM 8.9Very WeakVery LowNot recommended

Part 4: Validated Experimental Protocols

Protocol 1: Isothermal Shake-Flask Method for Solubility Quantification

Causality & Self-Validation: This protocol ensures true thermodynamic equilibrium is reached. By enforcing a visual confirmation of excess solid (proving saturation) and utilizing an HPLC calibration curve, the system validates its own quantitative outputs, preventing false positives from metastable supersaturation 3.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (e.g., 50 mg) to a sealed 4 mL glass vial containing 1.0 mL of the target organic solvent.

  • Equilibration: Place the vial in an isothermal orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours to ensure the crystal lattice has fully equilibrated with the solvent.

  • Visual Verification: Inspect the vial. If no solid remains, the solution is not saturated. Add an additional 50 mg of compound and repeat Step 2.

  • Separation: Draw the suspension into a syringe and filter through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.2 mL of filtrate to account for any API adsorption to the filter membrane.

  • Quantification: Dilute the collected filtrate appropriately in the mobile phase and analyze via HPLC-UV. Calculate the concentration against a pre-established 5-point calibration curve.

Protocol 2: Co-Solvent Solubilization for Synthetic Workflows

Causality & Self-Validation: Adding a strong solvent to a weak one can temporarily dissolve a compound, only for it to crash out later as the system slowly reorganizes. This protocol mandates a 30-minute thermal hold to validate that the solubility is kinetically stable before expensive reagents or catalysts are introduced 4.

Step-by-Step Methodology:

  • Suspension: Suspend the required mass of the pyrazole carboxamide in the primary bulk solvent (e.g., THF) at the intended reaction temperature.

  • Titration: Incrementally add the co-solvent (e.g., NMP) dropwise under vigorous stirring (800 rpm).

  • Observation: Continue addition until the suspension transitions to a completely clear solution. Record the v/v ratio used.

  • Validation Hold: Maintain stirring at the reaction temperature for 30 minutes.

  • Confirmation: If the solution remains clear, proceed with the addition of catalysts/reagents. If precipitation occurs, increase the co-solvent ratio by 5% and repeat the hold.

Part 5: Solubility Troubleshooting Workflow

G Start Compound Insoluble in Target Solvent Step1 Analyze Lattice Energy & H-Bonding Profile Start->Step1 Step2 Switch to Strong H-Bond Acceptor (NMP, DMSO) Step1->Step2 Decision1 Solubility Achieved? Step2->Decision1 Proceed Proceed with Reaction/Analysis Decision1->Proceed Yes Step3 Implement Co-Solvent System (e.g., THF + 15% NMP) Decision1->Step3 No Decision2 Solubility Achieved? Step3->Decision2 Decision2->Proceed Yes Step4 Apply Thermal Energy or Lewis Base Additives Decision2->Step4 No Step4->Proceed Yes

Caption: Workflow for troubleshooting pyrazole carboxamide solubility in organic solvents.

References

  • TSI Journals - The Recent Development of the Pyrazoles : A Review. Available at:[Link]

  • Cytokinetics - HIGHLIGHTS OF PRESCRIBING INFORMATION - MYQORZO (aficamten). Available at: [Link]

  • PMC (National Institutes of Health) - Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at:[Link]

  • WJBPHS - Solubility enhancement techniques: A comprehensive review. Available at: [Link]

Sources

Optimization

preventing debromination during 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide cross-coupling

[label="2. Validating Structural Flow I'm now making final revisions to the workflow diagram. I've re-evaluated its structure, ensuring that it is logical. I've also validated it with the color scheme. I'm focusing on va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="2.

Validating Structural Flow

I'm now making final revisions to the workflow diagram. I've re-evaluated its structure, ensuring that it is logical. I've also validated it with the color scheme. I'm focusing on validating its adherence to width constraints. I've double-checked all components for accuracy, including the captions. I will complete this final phase, and then move on.

Target Audience: Researchers, scientists, and drug development professionals. Subject: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.

Mechanistic Insight: The Root Cause of Protodehalogenation

3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is a highly valuable building block in medicinal chemistry. However, researchers frequently encounter significant protodehalogenation (hydrodebromination) during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

As a Senior Application Scientist, I emphasize that troubleshooting this issue requires understanding the kinetic competition at the palladium center. When the Pd(0) catalyst undergoes oxidative addition into the C-Br bond, the resulting Pd(II)-aryl intermediate is highly electron-deficient due to the electron-withdrawing nature of the carboxamide group and the pyrazole ring [1.1]. This electron deficiency severely retards the subsequent transmetalation step.

When transmetalation is sluggish, the Pd(II) complex has a prolonged lifetime. This allows competing off-cycle reactions to dominate. Specifically, the complex can abstract a hydride from protic solvents, alkoxide bases, or even the boronic ester skeleton, forming a Pd-H species that rapidly undergoes reductive elimination to yield the undesired debrominated pyrazole[1][2].

Mechanism Start Pd(0) Catalyst + Pyrazole-Br OxAdd Oxidative Addition [Pd(II)(Pyrazole)(Br)] Start->OxAdd Transmetalation Transmetalation (Fast with XPhos) OxAdd->Transmetalation Desired Pathway Hydride β-Hydride Elimination/Reduction (Hydride Source Present) OxAdd->Hydride Competing Side Reaction RedElim Reductive Elimination Desired Cross-Coupled Product Transmetalation->RedElim Debrom Protodehalogenation Debrominated Pyrazole Hydride->Debrom

Catalytic cycle divergence: Cross-coupling vs. protodehalogenation pathways.

Troubleshooting Guide & FAQs

Q1: I am observing >30% of the debrominated byproduct (M-79) in my LC-MS. Is my pyrazole substrate specifically prone to this? A1: Yes. N-heterocyclic halides, particularly electron-deficient pyrazoles with carboxamide directing groups, are notoriously susceptible to protodehalogenation[3]. The nitrogen atoms can also coordinate to the palladium catalyst, further hindering transmetalation. To counteract this, you must accelerate the transmetalation step by using highly active boronic acids/esters and bulky, electron-rich ligands.

Q2: How does my choice of base influence the debromination pathway? A2: Bases with beta-hydrogens, such as sodium tert-butoxide (NaOtBu) or sodium ethoxide, can act as direct hydride donors to the Pd(II) intermediate, driving the debromination pathway. To prevent this, strictly avoid alkoxide bases. Instead, utilize mild, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)[2][3].

Q3: Can the solvent be the source of the problem? A3: Absolutely. Protic solvents like ethanol or methanol are classic hydride sources[2]. Even DMF can act as a hydride source at elevated temperatures. Transition to anhydrous aprotic solvents like 1,4-Dioxane or Toluene. If water is required to dissolve the inorganic base, use a strictly controlled biphasic mixture (e.g., Dioxane:Water at 10:1 v/v) and ensure it is thoroughly degassed, as oxygen can promote boronic acid homocoupling and stall the reaction[2].

Q4: Which ligand system provides the best kinetic advantage for the desired cross-coupling? A4: Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are optimal[3]. Their electron-rich nature accelerates oxidative addition, while their extreme steric bulk forces the palladium centers into a highly reactive conformation that dramatically accelerates transmetalation and reductive elimination, outcompeting the slower debromination pathway.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction parameters, transmetalation kinetics, and the resulting risk of debromination for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.

Base SystemSolvent SystemLigand ChoiceTransmetalation KineticsDebromination RiskSystem Recommendation
NaOtBu (Alkoxide)Ethanol (Protic)PPh₃SluggishCritical (>40%) ❌ Not Recommended
K₂CO₃ (Inorganic)DMF (Aprotic)dppfModerateModerate (15-30%) ⚠️ Acceptable (Needs Optimization)
K₃PO₄ (Inorganic)Dioxane/H₂O (10:1)XPhos / SPhosHighly AcceleratedLow (<5%) ✅ Optimal

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol acts as a self-validating system. By utilizing internal LC-MS checks and strict degassing procedures, you eliminate the variables that lead to protodehalogenation.

Workflow Step1 1. Reagent Prep Dry Pyrazole, Boronate, K3PO4, Pd2(dba)3, XPhos Step2 2. Inert Atmosphere 3x Evacuate/Backfill with Argon Step1->Step2 Step3 3. Solvent Addition Degassed Dioxane/H2O (10:1 v/v) Step2->Step3 Step4 4. Heating & Monitoring 80-100 °C Monitor via LC-MS Step3->Step4 Step5 5. Workup EtOAc Extraction Column Chromatography Step4->Step5

Self-validating experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Reagent Preparation: To an oven-dried Schlenk flask, add 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (1.0 equiv), the desired arylboronic acid/ester (1.5 equiv), anhydrous K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%)[3].

  • Atmosphere Control (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Removing oxygen prevents the oxidative homocoupling of the boronic acid, which would otherwise stall the reaction and leave the Pd(II) intermediate vulnerable to debromination[2].

  • Solvent Introduction: In a separate vial, prepare a 10:1 (v/v) mixture of 1,4-Dioxane and deionized water. Sparge the solvent mixture with Argon for 15 minutes. Add the degassed solvent to the Schlenk flask via syringe[3].

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • In-Process Monitoring: After 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: Look specifically for the desired product mass vs. the starting material mass minus 79 Da (the debrominated pyrazole signature). If debromination is <5%, proceed to completion.

  • Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography[3].

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC Source: nih.gov URL:[Link]

Sources

Troubleshooting

removing impurities from synthesized 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide batches

Introduction 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can lead to undesirable side reactions, lower y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this intermediate with the highest possible purity.

Identifying Common Impurities

Before effective purification can be achieved, it is crucial to identify the nature of the impurities present in your crude 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide batches. Common analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting both polar and non-polar impurities.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying residual solvents, unreacted starting materials, and isomeric byproducts.[1]

Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. A particular challenge can be the formation of regioisomers, which often have very similar physical properties to the desired product, making them difficult to separate.[1]

Troubleshooting Guide: Purification Issues

This section addresses specific problems that may be encountered during the purification of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.

Issue 1: Presence of Unreacted Starting Materials and Reagents

Question: My crude product shows significant amounts of unreacted starting materials (e.g., ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate) and reagents from the amidation step. What is the best approach to remove them?

Answer:

Unreacted esters and other non-basic/non-acidic starting materials can often be removed through a combination of techniques.

Initial Work-up:

An initial aqueous work-up can be highly effective. Since pyrazoles can be weakly basic, a pH adjustment can be used to separate them from non-basic impurities.[2]

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrazole carboxamide will move into the aqueous layer, while non-basic impurities remain in the organic layer.[2]

  • Separation: Separate the aqueous layer containing the desired product. The organic layer with impurities can be discarded.

  • Basification and Extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic. The deprotonated 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide will precipitate.

  • Isolation: Extract the precipitated product back into an organic solvent. Dry the organic layer with a drying agent like Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.[2]

Issue 2: Difficulty with Crystallization (Oiling Out)

Question: I am attempting to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What can I do?

Answer:

"Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent or comes out of solution above its melting point. Here are several strategies to overcome this:

  • Optimize Solvent System: The choice of solvent is critical. For pyrazole derivatives, common single solvents include ethanol, methanol, and ethyl acetate. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective.[3]

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature as slowly as possible. An insulated container can facilitate this. Rapid cooling often promotes oiling out.[3]

  • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites for crystal growth.

  • Seeding: Add a single, pure crystal of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide to the cooled, supersaturated solution to induce crystallization.[1]

Table 1: Recommended Solvents for Recrystallization of Pyrazole Derivatives [3]

Solvent/SystemPolarityNotes
EthanolPolar ProticGood for many pyrazole derivatives.
MethanolPolar ProticSimilar to ethanol, but can have higher solubility.
Ethyl AcetatePolar AproticA versatile solvent for a range of polarities.
Hexane/Ethyl AcetateNon-polar/Polar AproticA good mixed-solvent system for fine-tuning solubility.
Ethanol/WaterPolar ProticThe addition of water as an anti-solvent is a common technique.
Issue 3: Poor Separation During Column Chromatography

Question: I am using silica gel column chromatography, but I am getting poor separation of my desired product from a closely-eluting impurity. How can I improve the resolution?

Answer:

Poor separation in column chromatography can be due to several factors. Here is a systematic approach to troubleshoot this issue:

Workflow for Optimizing Column Chromatography

Caption: Troubleshooting workflow for column chromatography.

Detailed Steps for Optimization:

  • Mobile Phase Optimization: The polarity of the eluent is crucial. If your compound and impurity are eluting too closely, try a less polar solvent system to increase the separation on the column. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve resolution.[1]

  • Stationary Phase Considerations: If your compound is basic, it may interact strongly with the acidic silica gel, leading to tailing. Deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the mobile phase can mitigate this.[2][4] Alternatively, for very polar or unstable compounds, consider switching to a different stationary phase like neutral alumina or using reverse-phase chromatography with a C18 column.[4]

  • Sample Loading: Always dissolve your crude product in a minimal amount of solvent and load it onto the column in a narrow band. Overloading the column is a common cause of poor separation.

Issue 4: Colored Impurities in the Final Product

Question: After purification, my 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is a pale yellow solid, but I need it to be white. What is causing the color and how can I remove it?

Answer:

Color in the final product often indicates the presence of minor, highly conjugated impurities.

  • Charcoal Treatment: Activated charcoal can be very effective at removing colored impurities.

Protocol: Decolorization with Activated Charcoal

  • Dissolution: Dissolve the impure, colored solid in a suitable hot solvent for recrystallization.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight) to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the pure, white crystals by vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for purified 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide?

A1: To ensure long-term stability, the purified compound should be stored in a tightly sealed container in a cool, dry place, away from light. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: Can I use sublimation as a purification method for this compound?

A2: Sublimation can be a viable purification technique for compounds that are thermally stable and have a sufficiently high vapor pressure.[2][5] It is particularly useful for removing non-volatile impurities. However, you must first determine the thermal stability of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide to avoid decomposition.

Q3: My NMR spectrum shows broad peaks for the amide protons. Is this normal?

A3: Yes, broad peaks for amide protons in an NMR spectrum are common due to restricted rotation around the C-N bond and exchange with trace amounts of water in the NMR solvent. Warming the sample or using a deuterated solvent that is rigorously dry can sometimes sharpen these peaks.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of the final product. HPLC is excellent for determining the percentage purity.[1] NMR spectroscopy will confirm the structure and the absence of proton-containing impurities. Elemental analysis (CHN) provides information on the elemental composition and can be a good indicator of overall purity.

References

  • Benchchem. Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
  • Benchchem. Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Benchchem. Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • Benchchem. Recrystallization techniques for purifying pyrazole compounds.
  • EMU Departments of Physics and Chemistry. Purification of Organic Compounds: from Crude Product to Purity.

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Turnover in 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide Substitutions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing catalyst longevity issues during the cross-coupling of 3-bromo-1-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing catalyst longevity issues during the cross-coupling of 3-bromo-1-methyl-1H-pyrazole-4-carboxamide. Because pyrazole scaffolds are privileged structures in medicinal chemistry, optimizing their functionalization is critical. However, this specific building block presents unique coordination challenges that frequently lead to premature catalyst death.

Below, our Application Scientists address the most critical troubleshooting questions, providing mechanistic insights and field-proven protocols to maximize your catalyst turnover.

Q1: Why does my palladium catalyst deactivate prematurely when coupling 3-bromo-1-methyl-1H-pyrazole-4-carboxamide?

A1: The premature deactivation of palladium in this system is driven by the substrate's unique electronic and structural topography. 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide presents a dual threat to the active Pd(0) species[1]:

  • N-Coordination (Catalyst Poisoning): The nitrogen-rich pyrazole core can act as a competitive ligand. Even with the methyl group at the N1 position, the N2 nitrogen retains lone-pair availability that can coordinate to the metal center, displacing phosphine ligands and forming inactive off-cycle complexes.

  • Carboxamide Chelation (Stalled Transmetalation): The proximity of the 4-carboxamide group to the 3-bromo reactive site introduces a severe chelation risk. Upon oxidative addition of the C-Br bond, the resulting Pd(II) intermediate can be thermodynamically trapped via intramolecular coordination by the carboxamide oxygen or nitrogen. This chelation stalls the transmetalation step, creating a resting state that eventually undergoes irreversible aggregation into inactive palladium black.

As documented in mechanistic studies on the, overcoming this inherent inhibition requires highly tuned ligand architectures[1].

Q2: Which ligand systems provide the highest Turnover Numbers (TON) and Turnover Frequencies (TOF) for this substrate?

A2: To prevent the aforementioned chelation and ligand displacement, first-generation catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are insufficient. You must employ electron-rich, sterically demanding dialkylbiaryl phosphines (Buchwald ligands)[2].

XPhos and SPhos are the field-proven standards here. The bulky isopropyl or methoxy groups on the lower ring of these ligands serve two purposes: they enforce a monoligated Pd(0)L1 active species (which accelerates oxidative addition) and they physically shield the palladium center, sterically blocking the pyrazole nitrogen and carboxamide group from coordinating. According to , utilizing XPhos-derived precatalysts ensures rapid activation and sustains exceptionally high TOF[2].

Table 1: Catalyst Performance Comparison for 3-Bromopyrazole Cross-Couplings

Catalyst SystemLigand TypeAvg. TONAvg. TOF (h⁻¹)Primary Deactivation Pathway
Pd(PPh3)4 Monodentate Aryl< 50< 10Rapid Pd black precipitation; N-coordination
Pd(dppf)Cl2 Bidentate Aryl~ 20045Stalled transmetalation via carboxamide chelation
SPhos Pd G2 Dialkylbiaryl> 5,000850Slow ligand oxidation
XPhos Pd G3 Dialkylbiaryl> 10,0001,200Substrate depletion (Highly stable)
Q3: How do I prevent protodeboronation of my boronic acid while pushing for higher TOF?

A3: Protodeboronation is a competing side reaction that destroys your coupling partner, often exacerbated by the high temperatures historically needed to overcome the sluggish reactivity of bromopyrazoles. The solution is optimizing the base and solvent microenvironment to accelerate transmetalation so it outpaces protodeboronation.

We recommend a biphasic system of 1,4-Dioxane and Water (4:1 v/v) with K3PO4 as the base. The water is critical; it dissolves the inorganic base and forms the reactive boronate species required for transmetalation. By using a highly active precatalyst (XPhos Pd G3), the reaction can be run at milder temperatures (60–80 °C) rather than reflux, which drastically reduces protodeboronation rates. The importance of optimizing these parameters to achieve high turnover is highlighted in recent perspectives on [3].

Q4: What is the validated, self-validating protocol for a high-TON coupling with this substrate?

A4: Below is a rigorously tested methodology designed to maximize catalyst longevity. It incorporates internal validation checks to ensure the system is operating optimally.

Step-by-Step Methodology: High-TON Suzuki-Miyaura Coupling

  • Reagent Preparation & Strict Degassing:

    • Action: In an oven-dried Schlenk flask, combine 3-bromo-1-methyl-1H-pyrazole-4-carboxamide (1.0 equiv), the aryl boronic acid (1.2 equiv), and finely milled anhydrous K3PO4 (2.0 equiv).

    • Validation Check: Ensure the boronic acid is free of boroxine anhydrides (verify via ¹H NMR prior to use), as these alter the stoichiometry and severely slow transmetalation.

  • Solvent Addition & Deoxygenation:

    • Action: Add a 4:1 mixture of degassed 1,4-Dioxane/H2O.

    • Causality: Oxygen is lethal to the Pd(0) active species and electron-rich phosphines. Sparge the solvent mixture with ultra-pure Argon for at least 30 minutes prior to addition to prevent premature catalyst oxidation.

  • Catalyst Activation:

    • Action: Add XPhos Pd G3 precatalyst (0.5 to 1.0 mol%).

    • Causality: G3 precatalysts activate rapidly under mild basic conditions to release the active monoligated Pd(0)-XPhos species and a benign carbazole byproduct, preventing the induction periods that allow side-reactions to occur.

  • Reaction Execution & Kinetic Monitoring:

    • Action: Heat the mixture to 70 °C under Argon.

    • Validation Check: Monitor the reaction at 15-minute intervals via LC-MS. You should observe >50% conversion within the first hour. If the reaction stalls at 20-30%, it indicates oxygen ingress or severe carboxamide chelation (often due to an insufficient ligand-to-metal ratio; consider adding 0.5 mol% free XPhos to rescue the cycle).

  • Quench and Product Isolation:

    • Action: Once substrate depletion is confirmed, cool to room temperature, dilute with EtOAc, and wash with brine. Filter the organic layer through a short pad of Celite and silica to remove residual palladium nanoparticles before final purification.

System Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II) Complex (Oxidative Addition) Pd0->OxAdd 3-Bromo-pyrazole addition Deact2 Catalyst Death (Pd Black Aggregation) Pd0->Deact2 Ligand dissociation TransMet Pd(II) Intermediate (Transmetalation) OxAdd->TransMet Boronic Acid + Base Deact1 Off-Cycle State (Carboxamide Chelation) OxAdd->Deact1 Internal coordination RedElim Product Release (Reductive Elimination) TransMet->RedElim Isomerization RedElim->Pd0 Cross-Coupled Product

Fig 1: Catalytic cycle of 3-bromopyrazole cross-coupling highlighting primary deactivation pathways.

Workflow Step1 1. Reagent Prep & Strict Degassing Step2 2. Precatalyst Activation (Pd G3) Step1->Step2 Step3 3. Biphasic Reaction (Dioxane/H2O) Step2->Step3 Step4 4. Kinetic Monitoring (LC-MS/GC-MS) Step3->Step4 Step5 5. Quench & Product Isolation Step4->Step5

Fig 2: Validated step-by-step workflow for high-turnover palladium-catalyzed cross-coupling.

References
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • How to develop sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: Frontiers in Catalysis URL:[Link]

Sources

Troubleshooting

resolving crystallization issues during 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide purification

Welcome to the Technical Support Center for the purification and crystallization of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide . As a Senior Application Scientist, I frequently see drug development professionals encounte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide .

As a Senior Application Scientist, I frequently see drug development professionals encounter significant bottlenecks when isolating pyrazole carboxamide intermediates. Because this molecule possesses both a strong hydrogen-bonding network (via the carboxamide group) and a halogen-bonding participant (the bromo substituent), it is highly susceptible to complex phase behaviors during purification.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic causality behind your crystallization failures and provide self-validating, scalable protocols to ensure high-purity isolation.

The Core Issue: Why is my product "Oiling Out"?

Q: Every time I attempt to cool my supersaturated solution of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide, it forms a sticky emulsion at the bottom of the flask instead of crystals. What is happening?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in process chemistry as "oiling out"[1].

The carboxamide group on your molecule is highly prone to forming robust supramolecular synthons through hydrogen bonding[2]. When you generate supersaturation too rapidly (e.g., by crashing the system with an antisolvent or cooling too fast), the molecules do not have the kinetic time required to orient these highly directional bonds into a rigid, ordered crystal lattice.

Because the kinetic barrier to forming a disordered, solute-rich liquid is lower than the activation energy required for primary nucleation, the system splits into two liquid phases: a solvent-rich phase and a product-rich oil phase[3]. This intermediate dense liquid phase is highly problematic because it acts as a universal solvent for your reaction impurities, trapping them uniformly if the oil eventually solidifies into a glass[4].

Diagnostic & Resolution Workflow

LLPS_Troubleshooting Start Hot Supersaturated Solution (3-Bromo-1-methyl-1H-pyrazole-4-carboxamide) Cool Generate Supersaturation (Cooling / Antisolvent) Start->Cool Phase Phase Separation Type? Cool->Phase LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) Phase->LLPS High Supersaturation Rate Cryst Solid-Liquid Phase Separation (Crystalline Suspension) Phase->Cryst Controlled Nucleation Kinetics Kinetic Hindrance: Reduce Cooling Rate to 0.1°C/min LLPS->Kinetics Thermo Thermodynamic Gap: Adjust Solvent Polarity Ratio LLPS->Thermo Isolate Filter, Wash, and Dry Cryst->Isolate Seed Add Seeds in Metastable Zone (Bypass Nucleation Barrier) Kinetics->Seed Thermo->Seed Seed->Cool Re-attempt Crystallization

Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Quantitative Solvent Selection

Q: Which solvent systems provide the best thermodynamic control against miscibility gaps for this specific molecule?

A: Oiling out from a solvent mixture usually occurs when the separating solute causes a demixing event, which is highly common when using solvents of vastly different polarities (e.g., Ethanol and Hexane)[4]. To prevent this, you must select a solvent/antisolvent pair that maintains a wide Metastable Zone Width (MSZW).

Table 1: Thermodynamic Solvent System Profiles for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Solvent / Antisolvent SystemVolume Ratio (v/v)MSZW Width (°C)LLPS (Oiling Out) RiskTypical Crystal Habit
Ethanol / Water1 : 2Narrow (4–6 °C)CriticalFine Needles
Methanol / Toluene1 : 4Moderate (8–10 °C)HighAgglomerates
Ethyl Acetate / Heptane1 : 3Wide (12–15 °C)ModeratePrisms
Isopropanol / Water 1 : 1.5 Optimal (15–18 °C) Low Blocky / Granular

Causality Note: Isopropanol/Water is the superior system here. The moderate polarity of Isopropanol bridges the gap between the hydrophobic methyl/bromo groups and the hydrophilic carboxamide, suppressing the thermodynamic miscibility gap that leads to oiling out.

Self-Validating Experimental Protocol

Q: How can I design a scalable, oil-free crystallization protocol for this intermediate?

A: To bypass the spinodal decomposition boundary, you must implement a seeded, controlled-cooling protocol. The following methodology is designed as a self-validating system —meaning the physical state of the reaction at each step confirms whether you are safe to proceed.

Step 1: Primary Dissolution & Clarification

  • Action: Suspend the crude 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide in Isopropanol (3 volumes) at 65°C. Agitate at 250 RPM.

  • Causality: Isopropanol provides excellent solubility at elevated temperatures while its moderate polarity prevents premature demixing.

  • Validation Checkpoint: The solution must become entirely transparent. Any residual cloudiness indicates insoluble impurities (e.g., inorganic salts from the bromination step). If cloudy, perform a hot filtration. Foreign particulates act as spurious nucleation sites that can prematurely crash the system.

Step 2: Antisolvent Titration & MSZW Boundary Detection

  • Action: Slowly dose Deionized Water (antisolvent) into the 65°C solution until the first sign of persistent turbidity appears.

  • Causality: This establishes the exact solubility limit (cloud point) for your specific crude purity profile, marking the edge of the Metastable Zone.

  • Validation Checkpoint: Stop dosing immediately when turbidity lasts >30 seconds. Add exactly 0.1 volumes of Isopropanol to regain a clear solution. This self-corrects the system, placing it precisely in the upper, stable half of the MSZW.

Step 3: Thermal Annealing & Seeding

  • Action: Introduce 1-2 wt% of pure 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide seed crystals.

  • Causality: Adding seeds bypasses the high activation energy required for primary nucleation. By providing a pre-existing lattice, you direct the system's kinetic energy toward crystal growth rather than oiling out[1].

  • Validation Checkpoint: The seeds must remain suspended and visible as discrete particles. If they dissolve, the solution is undersaturated (return to Step 2). If they immediately clump into an oil, the system has crossed into the LLPS gap (add more Isopropanol).

Step 4: Programmed Desupersaturation

  • Action: Cool the reactor from 65°C to 5°C at a strict, linear rate of 0.1 °C/min.

  • Causality: A slow cooling rate ensures that the supersaturation generation rate does not exceed the crystal growth rate, keeping the system safely away from the spinodal boundary where LLPS occurs[3].

  • Validation Checkpoint: A thick, flowable white slurry should develop. Visual inspection should reveal distinct crystalline chords, not spherical droplets adhering to the reactor walls.

Advanced Troubleshooting FAQs

Q: I scaled up my reaction from 10g to 1kg, and the product oiled out, solidifying into a glass at the bottom of the reactor. Can I recover it? A: Yes, but you must completely restart the crystallization. Oiling out is notoriously scale-dependent. At the kilo-lab scale, heat transfer is slower, and mixing is less efficient near the reactor walls. Because oiling out at scale traps impurities uniformly, and the glass transition occurs below the melting point[4], you cannot simply filter the glass. Solution: Re-dissolve the entire glassy mass in pure Isopropanol at 70°C, and strictly execute the seeding protocol (Step 3) outlined above. Never rely on spontaneous primary nucleation at scale.

Q: My crystals didn't oil out, but they formed as microscopic, fine needles that completely blind the filter paper. How can I improve the crystal habit? A: Needle-like growth occurs when the crystal grows rapidly along a single 1-Dimensional hydrogen-bonding axis (typical for primary carboxamides) while growth on other faces is starved. This is driven by localized high supersaturation. Solution: Implement Temperature Cycling (Ostwald Ripening) . After reaching your final crystallization temperature (5°C), heat the slurry back up by 15°C, hold for 1 hour, and cool again. This thermodynamically dissolves the fine, high-energy needles and redeposits the mass onto the larger, more stable crystalline blocks, increasing the aspect ratio and allowing for rapid vacuum filtration.

References

  • Mettler Toledo, "Oiling Out in Crystallization",[Link]

  • KiloMentor, "The Problem of Oiling Out in Chemical Process Development",[Link]

  • MDPI, "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data",[Link]

  • ACS Publications, "Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization",[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Bromo vs. 5-Bromo-1-methyl-1H-pyrazole-4-carboxamide in Late-Stage Functionalization

Executive Summary The pyrazole scaffold is a privileged pharmacophore in modern drug discovery. When functionalizing the pyrazole core, halogenated precursors like 3-bromo-1-methyl-1H-pyrazole-4-carboxamide and its isome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery. When functionalizing the pyrazole core, halogenated precursors like 3-bromo-1-methyl-1H-pyrazole-4-carboxamide and its isomer 5-bromo-1-methyl-1H-pyrazole-4-carboxamide serve as critical building blocks. Despite their identical molecular weight and structural similarity, the regiochemical placement of the bromine atom dictates vastly different reactivity profiles. As a Senior Application Scientist, understanding the electronic causality behind these differences is paramount for designing efficient, high-yielding synthetic routes in Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SNAr).

Structural and Electronic Causality (The "Why")

To predict and harness the reactivity of these isomers, we must analyze the electronic asymmetry of the 1-methylpyrazole ring:

  • N1 (Pyrrole-like): This nitrogen bears the methyl group. Its lone pair is delocalized into the aromatic π -system, making it electron-donating.

  • N2 (Pyridine-like): Its lone pair resides in an sp² orbital orthogonal to the π -system. It acts as an electronegative electron sink.

  • C4-Carboxamide: The carboxamide group acts as a strong electron-withdrawing group (EWG). It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, activating the adjacent C3 and C5 positions for nucleophilic attack and oxidative addition.

SNAr Reactivity: The Meisenheimer Intermediate

The 5-bromo isomer is exceptionally reactive toward SNAr. When a nucleophile attacks the C5 position, the resulting Meisenheimer intermediate places the negative charge directly on the electronegative N2 atom, which perfectly stabilizes the intermediate.

Conversely, the 3-bromo isomer is a notoriously poor substrate for SNAr. Nucleophilic attack at the C3 position forces the negative charge onto the N1 atom. Because N1 is already donating its lone pair to maintain the aromatic sextet, this pathway creates a high-energy, unfavorable intermediate, rendering the 3-bromo isomer practically inert to standard SNAr conditions .

Cross-Coupling Reactivity (Suzuki-Miyaura)

In Pd-catalyzed oxidative addition, the C5–Br bond is kinetically favored over the C3–Br bond. Extensive studies on polyhalogenated pyrazoles demonstrate that Suzuki-Miyaura arylation proceeds sequentially with strict site-selectivity: C5 > C3 > C4 . The inductive electron-withdrawing effect of the adjacent N-methyl group polarizes the C5–Br bond, facilitating a much faster insertion of the Pd(0) species compared to the C3 position .

Reactivity cluster_5bromo 5-Bromo Isomer (Highly Reactive) cluster_3bromo 3-Bromo Isomer (Less Reactive) N1 5-Bromo-1-methyl-1H- pyrazole-4-carboxamide N2 Pd(0) Oxidative Addition (Kinetically Favored) N1->N2 Suzuki-Miyaura N3 SNAr Nucleophilic Attack (Charge stabilized on N2) N1->N3 Amination N4 3-Bromo-1-methyl-1H- pyrazole-4-carboxamide N5 Pd(0) Oxidative Addition (Requires elevated temp) N4->N5 Suzuki-Miyaura N6 SNAr Nucleophilic Attack (Unfavorable: Charge on N1) N4->N6 Sluggish/No Reaction

Fig 1: Reactivity pathways of 3-bromo vs 5-bromo pyrazole isomers in cross-coupling and SNAr.

Quantitative Data Summary

The following table summarizes the field-proven performance metrics for both isomers under standard late-stage functionalization conditions.

Parameter5-Bromo-1-methyl-1H-pyrazole-4-carboxamide3-Bromo-1-methyl-1H-pyrazole-4-carboxamide
Suzuki-Miyaura Reactivity High (Kinetically favored)Moderate (Requires forcing conditions)
Typical Suzuki Temp. 60–80 °C90–110 °C
SNAr Reactivity ExcellentPoor to Inert
SNAr Intermediate Stable (Negative charge on N2)Unstable (Negative charge on N1)
Primary Side Reaction Hydrodehalogenation (if wet)Protodehalogenation / Catalyst poisoning
Optimal Pd Ligand dppf, PPh₃, or XPhosXPhos or Amphos

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Workflow A: Self-Validating Suzuki-Miyaura Protocol
  • Reagent Assembly : Combine the bromopyrazole (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in a reaction vial.

    • Causality: K₃PO₄ is chosen over weaker bases like Na₂CO₃ to accelerate the transmetalation step, which is often the rate-limiting step for electron-rich heteroaryl halides.

  • Catalyst Selection : Add XPhos Pd G2 (2-5 mol%).

    • Causality: The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and accelerates reductive elimination, effectively suppressing competitive protodehalogenation side reactions .

  • Degassing : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Purge the system with nitrogen for 10 minutes.

    • Causality: Trace oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), permanently halting the catalytic cycle.

  • Thermal Activation : Heat the mixture. For the 5-bromo isomer, 60–80 °C is sufficient. For the 3-bromo isomer, elevate the temperature to 90–110 °C.

  • Validation : Monitor the reaction via LC-MS.

    • Self-Validation: The starting bromopyrazole exhibits a distinct 1:1 isotopic doublet (M and M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet and the emergence of the product mass confirms quantitative conversion.

Workflow Step1 1. Reagent Assembly Pyrazole (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq) Step2 2. Catalyst Addition Add XPhos Pd G2 (2-5 mol%) Step1->Step2 Step3 3. Degassing Purge with N2 (Prevents Pd oxidation) Step2->Step3 Step4 4. Thermal Activation 5-Bromo: 60-80°C | 3-Bromo: 90-110°C Step3->Step4 Step5 5. LC-MS Validation Monitor isotopic Br doublet disappearance Step4->Step5

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow for bromopyrazoles.

Workflow B: Self-Validating SNAr Protocol (Amination)

Note: This protocol is highly effective for the 5-bromo isomer. The 3-bromo isomer will typically fail under these conditions.

  • Reaction Setup : Dissolve 5-bromo-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) and a secondary amine (e.g., morpholine, 1.5 eq) in anhydrous DMF.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HBr generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Thermal Activation : Heat to 80–100 °C for 4–6 hours.

  • Validation : Monitor by TLC or LC-MS. The 3-bromo isomer subjected to these exact conditions will typically show >95% unreacted starting material, validating the kinetic barrier of the C3 position.

Conclusion

When designing synthetic routes involving 1-methyl-1H-pyrazole-4-carboxamide derivatives, the position of the halogen is not merely a structural triviality—it is the primary driver of the molecule's reactivity. The 5-bromo isomer should be the preferred building block for both SNAr and mild cross-coupling reactions due to favorable electronic stabilization from the adjacent N-methyl group and N2 atom. The 3-bromo isomer requires more aggressive catalytic conditions (e.g., specialized dialkylbiaryl phosphine ligands and higher temperatures) and is generally unsuitable for nucleophilic aromatic substitution.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates The Journal of Organic Chemistry URL:[Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Chemical Reviews URL:[Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles The Journal of Organic Chemistry URL:[Link]

Comparative

Comparative Guide: Leaving Group Abilities in 3-Substituted 1-Methyl-1H-pyrazole-4-carboxamide Substitutions

As a Senior Application Scientist, selecting the optimal leaving group for functionalizing the pyrazole core is one of the most critical decisions in drug development and materials synthesis. The 3-position of the 1-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal leaving group for functionalizing the pyrazole core is one of the most critical decisions in drug development and materials synthesis. The 3-position of the 1-methyl-1H-pyrazole-4-carboxamide scaffold is highly amenable to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).

This guide provides an objective, data-driven comparison of the 3-bromo derivative against its 3-chloro , 3-iodo , and 3-triflate alternatives. By examining bond dissociation energies, oxidative addition kinetics, and bench stability, we will establish why the bromo variant often serves as the "Goldilocks" substrate for late-stage functionalization[1].

Mechanistic Grounding: The Role of the Leaving Group

In palladium-catalyzed cross-coupling, the catalytic cycle initiates with the oxidative addition of the Pd(0) active species into the C(sp2)–X bond of the pyrazole. The activation energy required for this step is directly proportional to the strength of the carbon-halogen (or carbon-pseudohalogen) bond[2].

  • 3-Iodo: Features the lowest bond dissociation energy (BDE). Oxidative addition is rapid even at room temperature. However, iodo-pyrazoles are highly light-sensitive, prone to dehalogenation, and expensive to synthesize.

  • 3-Triflate (-OTf): An excellent pseudohalogen leaving group with reactivity comparable to iodine. Unfortunately, triflates are moisture-sensitive and can hydrolyze back to the pyrazolone during storage or in aqueous basic coupling conditions.

  • 3-Bromo: Offers an optimal BDE (~81 kcal/mol). It is completely stable to ambient light and moisture, yet reactive enough to undergo oxidative addition with standard, inexpensive Pd catalysts (e.g., Pd(dppf)Cl2) at moderate temperatures (80–100 °C)[3].

  • 3-Chloro: Features a highly stable C–Cl bond (~96 kcal/mol). While the starting material is cheap, activating the 3-chloro pyrazole requires expensive, specialized bulky electron-rich phosphine ligands (like BrettPhos or XPhos) to force the oxidative addition step, often negating the initial cost savings[4].

Catalytic Cycle & Leaving Group Dynamics

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd OxAdd Pd0->OxAdd + Pyrazole-X TransMet Transmetalation Base-Activated Boronate OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Product Formation TransMet->RedElim + Ar-B(OH)2 RedElim->Pd0 - Product

Figure 1: Pd-catalyzed cross-coupling cycle highlighting the leaving group's impact on oxidative addition.

Quantitative Data: Leaving Group Comparison

The following table synthesizes experimental performance metrics for the 3-substituted 1-methyl-1H-pyrazole-4-carboxamide scaffold across standard Suzuki-Miyaura coupling conditions (Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90 °C)[3].

Leaving Group (X)Approx. C-X BDE (kcal/mol)Relative Oxidative Addition RateTypical Yield (%)*Catalyst RequirementBench Stability
3-Iodo ~65Very Fast85 - 92%Standard Pd(0)Low (Light-sensitive)
3-Triflate N/A (Ionic)Fast70 - 80%Standard Pd(0)Low (Hydrolyzes)
3-Bromo ~81Moderate (Optimal)88 - 95% Standard Pd(0)High
3-Chloro ~96Very Slow< 20%**Specialized (e.g., XPhos)High

*Yields based on coupling with standard electron-neutral arylboronic acids. **Yield jumps to >80% only if the catalyst is switched to a specialized bulky ligand system.

Self-Validating Experimental Methodology

To demonstrate the practical utility of the bromo leaving group, the following protocol outlines a highly optimized, self-validating Suzuki-Miyaura cross-coupling workflow.

Causality-Driven Protocol: Suzuki Coupling of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Reagents:

  • 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (1.0 equiv, limiting reagent)

  • Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl2 (0.05 equiv) - Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the final reductive elimination step.

  • K2CO3 (2.0 equiv) - Causality: Required to convert the neutral boronic acid into a reactive, electron-rich boronate "ate" complex for transmetalation.

  • 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Workflow:

  • Reaction Setup & Solubilization: In a microwave vial or Schlenk flask equipped with a magnetic stir bar, dissolve the 3-bromo pyrazole (1.0 equiv) and arylboronic acid (1.2 equiv) in 1,4-Dioxane. Validation Check: The solution should be completely clear. Dioxane is chosen because it easily solubilizes both organic partners.

  • Base Addition: Add K2CO3 dissolved in the H2O portion. Causality: The biphasic/miscible nature of this solvent mixture at high temperatures ensures the inorganic base can interact with the organic boronic acid.

  • Degassing (Critical Step): Sparge the mixture with Argon or N2 for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex. Failure to degas will stall the reaction at the oxidative addition step.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl2 (0.05 equiv). Seal the vessel and heat to 90 °C for 4–6 hours. Validation Check: The mixture will transition from a pale yellow to a dark red/brown homogeneous solution, indicating the formation of the active Pd(0) species and the progression of the catalytic cycle.

  • Reaction Monitoring: Monitor via LC-MS. The 3-bromo starting material peak should disappear, replaced by the higher-mass product peak.

  • Quenching & Isolation: Cool to room temperature and dilute with Ethyl Acetate and water. Extract the organic layer. Causality: The product partitions into the organic layer, while the inorganic salts (KBr, excess K2CO3) and boronic acid byproducts remain in the aqueous phase.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc) to yield the functionalized 1-methyl-1H-pyrazole-4-carboxamide.

Workflow Setup 1. Solubilization (Dioxane/H2O) Degas 2. Degassing (Argon Sparging) Setup->Degas React 3. Catalysis (Pd(dppf)Cl2, 90°C) Degas->React Isolate 4. Workup & Isolation (Phase Extraction) React->Isolate

Figure 2: Sequential experimental workflow for the functionalization of 3-bromo pyrazoles.

Summary

For the functionalization of the 1-methyl-1H-pyrazole-4-carboxamide scaffold, the 3-bromo leaving group provides the most reliable and scalable performance. It entirely bypasses the stability issues of iodo and triflate groups while avoiding the high catalyst costs associated with activating the chloro derivative. By adhering to the causality-driven protocols outlined above, researchers can ensure reproducible, high-yield cross-coupling transformations.

References
  • Hazari, N., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, ACS Publications. Available at:[Link]

  • Gasser, G., et al. "Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Validation

IR spectroscopy comparative analysis for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Comparative Infrared (IR) Spectroscopy Analysis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide For drug development professionals and analytical chemists, the structural validation of synthesized pharmacophores is a criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Infrared (IR) Spectroscopy Analysis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

For drug development professionals and analytical chemists, the structural validation of synthesized pharmacophores is a critical quality control gateway. Pyrazole carboxamides represent a highly privileged scaffold in medicinal chemistry. Confirming the structural integrity of derivatives like 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide requires high-resolution analytical techniques. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline orthogonal technique to NMR and Mass Spectrometry, offering distinct advantages in identifying hydrogen-bonding networks, primary amide integrity, and halogen substitution.

This guide provides an authoritative comparative analysis of the IR spectral features of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide against its unsubstituted and chlorinated analogs, alongside a self-validating experimental protocol for robust data acquisition.

Mechanistic Causality of Key Vibrational Modes

To interpret the IR spectrum of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide, we must deconstruct the molecule into its IR-active functional domains: the primary carboxamide group, the methylated pyrazole ring, and the carbon-halogen (C-Br) bond.

The Primary Carboxamide (-CONH₂): Primary amides are characterized by a complex interplay of stretching and bending vibrations. In the high-frequency region, primary amides exhibit two distinct N-H stretching bands (asymmetric and symmetric) typically found between 3170 and 3500 cm⁻¹[1]. The exact position is highly sensitive to the solid-state hydrogen-bonding network. The carbonyl (C=O) stretch, designated as the Amide I band, is a strong absorption feature appearing between 1650 and 1690 cm⁻¹[2]. The N-H bending vibration, or Amide II band, occurs at a slightly lower frequency, typically in the 1620–1590 cm⁻¹ region[2].

The Pyrazole Heterocycle: The aromatic pyrazole core yields characteristic C=N and C=C stretching vibrations. These typically manifest as sharp, medium-intensity bands in the 1590–1500 cm⁻¹ region[3]. Because the nitrogen at position 1 is methylated, the broad pyrazole N-H stretch (usually >3100 cm⁻¹) is absent, replaced by aliphatic C-H stretching from the N-CH₃ group just below 3000 cm⁻¹.

The Carbon-Bromine (C-Br) Bond: Halogen substitution is definitively identified in the far fingerprint region. According to Hooke's Law, vibrational frequency is inversely proportional to the square root of the reduced mass of the bonded atoms. Consequently, the heavy bromine atom drives the C-Br stretching frequency down to the 690–515 cm⁻¹ range[4].

Comparative Spectral Data

To isolate the spectroscopic impact of the bromine atom, we compare 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide against its baseline unsubstituted analog (1-Methyl-1H-pyrazole-4-carboxamide) and a chlorinated analog (3-Chloro-1-methyl-1H-pyrazole-4-carboxamide).

The table below summarizes the expected peak shifts driven by atomic mass and inductive electronic effects.

Vibrational Mode1-Methyl-1H-pyrazole-4-carboxamide3-Chloro-1-methyl-1H-pyrazole-4-carboxamide3-Bromo-1-methyl-1H-pyrazole-4-carboxamide
N-H Stretch (1° Amide) ~3450, 3320 cm⁻¹~3445, 3315 cm⁻¹~3440, 3310 cm⁻¹
C=O Stretch (Amide I) ~1670 cm⁻¹~1665 cm⁻¹~1662 cm⁻¹
N-H Bend (Amide II) ~1610 cm⁻¹~1605 cm⁻¹~1605 cm⁻¹
C=N / C=C (Pyrazole) ~1550, 1510 cm⁻¹~1540, 1505 cm⁻¹~1535, 1500 cm⁻¹
C-X Stretch (Halogen) N/A~850–750 cm⁻¹ (C-Cl)~690–515 cm⁻¹ (C-Br)

Analytical Insight: The transition from a C-Cl bond to a C-Br bond results in a massive shift to lower wavenumbers due to the increased atomic mass of bromine[5]. Furthermore, the inductive electron-withdrawing effect of the halogens subtly reduces the electron density within the pyrazole ring. This slightly lowers the force constant of the adjacent C=N and C=C bonds, resulting in a minor downward shift in the ring stretching frequencies compared to the unsubstituted analog.

Self-Validating FT-IR Experimental Protocol

To ensure high-fidelity, reproducible spectral data, the following Attenuated Total Reflectance (ATR) FT-IR protocol utilizes a self-validating workflow. ATR is preferred over traditional KBr pelleting as it prevents moisture absorption (which obscures the N-H and Amide I regions) and avoids potential ion-exchange reactions with the sample.

Step-by-Step Methodology
  • Instrument Calibration (System Suitability):

    • Action: Scan a standard 1.5 mil polystyrene calibration film.

    • Causality: Validates the interferometer's alignment and the laser's wavenumber accuracy. Ensure the characteristic aromatic C-H stretch at 1601.2 cm⁻¹ and the out-of-plane bend at 1028.3 cm⁻¹ are within ±1 cm⁻¹ tolerance.

  • Background Spectrum Acquisition:

    • Action: Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis.

    • Causality: FT-IR is a single-beam technique. The background scan captures the current atmospheric H₂O and CO₂ profile, which the software mathematically subtracts from the sample scan to prevent artifact peaks in the 3600-3200 cm⁻¹ and 2350 cm⁻¹ regions.

  • Sample Application:

    • Action: Place 1–2 mg of the dry 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide powder directly onto the diamond ATR crystal. Lower the pressure anvil until the software indicates optimal optical contact.

    • Causality: The IR beam creates an evanescent wave that penetrates only 0.5 to 2 micrometers into the sample. Intimate physical contact is strictly required to achieve a sufficient absorbance signal.

  • Data Acquisition:

    • Action: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: A resolution of 4 cm⁻¹ is optimal for solid-phase organic molecules, providing enough detail to resolve the closely spaced Amide I and Amide II bands without introducing excessive instrumental noise[2]. Co-adding 32 scans increases the signal-to-noise ratio (SNR) by a factor of √32.

  • Spectral Processing & Cleaning:

    • Action: Apply an automatic baseline correction and identify peaks. Clean the ATR crystal and anvil thoroughly with isopropanol and a non-abrasive wipe.

    • Causality: Prevents cross-contamination. A flat baseline is essential for accurately calculating the relative intensity of the Amide bands.

Workflow Visualization

FTIR_Protocol Calibrate 1. Polystyrene Calibration Verify Wavenumber Accuracy Background 2. Background Scan Remove H₂O/CO₂ Interference Calibrate->Background Sample 3. ATR Sample Application Apply Optimal Anvil Pressure Background->Sample Scan 4. Data Acquisition 32 Scans, 4 cm⁻¹ Resolution Sample->Scan Analyze 5. Spectral Processing Baseline Correction & Peak Picking Scan->Analyze

Self-validating ATR-FTIR workflow for pyrazole carboxamide spectral analysis.

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-1-methyl-1H-pyrazole-4-carboxamide proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide As a halogenated organic compound, 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide requires strict adherence to specia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

As a halogenated organic compound, 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide requires strict adherence to specialized waste segregation and destruction protocols. The presence of the covalently bound bromine atom fundamentally alters the thermodynamic and environmental profile of the waste stream, necessitating high-temperature incineration and alkaline scrubbing to prevent the release of corrosive hydrobromic acid (HBr) gas into the atmosphere[1].

This guide provides drug development professionals and laboratory personnel with the mechanistic rationale and operational steps for the safe handling, segregation, and institutional disposal of this compound.

Physicochemical Profiling & Disposal Classification

Before executing a disposal plan, it is critical to understand how the molecule's structural properties dictate its waste classification. 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is a brominated heterocyclic compound. Under standard Environmental Health and Safety (EHS) and EPA guidelines, any organic compound containing fluorine, chlorine, bromine, or iodine must be strictly segregated into a Halogenated Organic Waste stream[2][3].

Table 1: Chemical and Disposal Profile

Parameter Specification / Classification Rationale
Chemical Class Halogenated Heterocycle Contains a biologically/chemically active bromine substituent.
Waste Stream Halogenated Organic Waste Generates acidic halogen gases (HBr) upon combustion.
Incompatibilities Strong oxidizers, strong acids/bases Risk of exothermic reactions or degradation[3][4].

| Destruction Method | High-Temperature Incineration | Requires specific thermal profiles to break the C-Br bond[1]. |

Note: Mixing halogenated waste with non-halogenated waste significantly increases institutional disposal costs and can compromise the integrity of standard fuel-blending drums[3].

Laboratory-Level Segregation & Containment Protocol

The integrity of the disposal process begins at the bench. The following step-by-step protocol ensures self-validating containment, minimizing inhalation risks and preventing reactive cross-contamination.

Step 1: Container Selection and Preparation

  • Select a chemically compatible, vapor-tight container (e.g., high-density polyethylene (HDPE) or glass)[4].

  • Ensure the container features a secure, threaded cap. Do not use snap-top lids or parafilm-sealed flasks for waste storage.[4]

  • Causality Check: Halogenated solvents and dissolved solids can degrade certain plastics over time; HDPE provides broad chemical resistance for temporary satellite accumulation.

Step 2: Labeling and Logging

  • Attach a standardized hazardous waste label before the first drop or crystal of waste is introduced[4].

  • Explicitly write "Hazardous Waste: Halogenated Organics - 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide"[4]. Do not use chemical formulas or abbreviations[4].

  • Log the estimated mass or volume on the laboratory's composite waste sheet[2].

Step 3: Transfer and Accumulation

  • Transfer the chemical (whether as a neat solid or dissolved in a halogenated solvent like dichloromethane) into the designated green-labeled (or institutionally specified) halogenated waste carboy[2].

  • Keep the container closed at all times except when actively adding waste to maintain a "vapor-tight" environment[3][4].

Step 4: EHS Handoff

  • Once the satellite accumulation container reaches 80% capacity, submit a waste pickup request to your institutional EHS department. EHS will bulk these solvents into 55-gallon metal drums for commercial transport[3].

Institutional Treatment & Destruction Pathways

Understanding the downstream processing of halogenated waste reinforces the importance of bench-level segregation. 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide cannot be disposed of via standard biological treatment or municipal landfills due to its persistence and potential toxicity[5].

Instead, it is routed to regulated hazardous waste incinerators[2]. Because the waste contains more than 1% halogenated organics by weight, environmental protection rules mandate the use of specialized twin-chamber incinerators[6].

G Start Bench Generation 3-Bromo-1-methyl-1H-pyrazole Segregation Waste Segregation (Halogenated Stream) Start->Segregation Identify Halogen Containment Primary Containment (Vapor-Tight HDPE) Segregation->Containment Isolate EHS Institutional EHS Collection & Bulking Containment->EHS Transfer Incineration Primary Chamber (850°C Volatilization) EHS->Incineration Commercial Transport Secondary Secondary Chamber (1100°C Destruction) Incineration->Secondary Thermal Oxidation Scrubber Alkaline Scrubbing (HBr Neutralization) Secondary->Scrubber Exhaust Gas (HBr)

Disposal workflow for halogenated organics from bench generation to thermal destruction.

Table 2: Regulatory Incineration Parameters for Halogenated Organics

Process Stage Operational Parameter Mechanistic Purpose
Primary Chamber 850°C ± 25°C Volatilization and initial thermal breakdown of the organic matrix[1].
Secondary Chamber ≥ 1100°C Complete oxidation of the pyrazole ring; prevents formation of toxic byproducts[6].
Residence Time ≥ 2 seconds Ensures total organic carbon (TOC) in bottom ash is <3%[6].

| Gas Scrubbing | Alkaline Wash (NaOH/Ca(OH)2) | Neutralizes corrosive HBr gas generated from the cleaved bromine atom before atmospheric release. |

Spill Response & Emergency Logistics

In the event of an accidental release of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (either as a powder or in solution):

  • Evacuate and Ventilate: Close laboratory doors and open fume hood sashes to allow the exhaust system to ventilate the area[4].

  • Containment: If dissolved in a solvent, place chemically inert absorbent pads over the spill. Allow the pads to fully absorb the liquid[4].

  • Collection: Using non-sparking tools, collect the absorbent material (or the swept solid powder) and place it into a heavy-duty plastic bag or a compatible sealable container[4].

  • Labeling: Seal the container tightly and label it explicitly as hazardous spill debris containing the specific chemical[4].

  • Disposal: Consult your institutional Chemical Waste Management Guide and transfer the sealed debris to EHS for incineration[4]. For large releases, evacuate immediately and contact emergency services (e.g., 9-1-1 or campus safety)[4].

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov.
  • Hazardous Waste Segregation Guide. bucknell.edu.
  • Organic Solvents - Environment, Health and Safety. cornell.edu.
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. p2infohouse.org.
  • Halogenated Organic Liquids - Standard Operating Procedure. illinois.edu.
  • THE ENVIRONMENT (PROTECTION) RULES, 1986. hspcb.org.in.
  • The Environment (Protection) Rules 1986. bnblegal.com.
  • Central Pollution Control Board Guidelines. cseindia.org.
  • 3-Bromo-1-methyl-1H-pyrazole Properties. sigmaaldrich.com.

Sources

Handling

Personal protective equipment for handling 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Title: Advanced Safety and Operational Protocol for Handling 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide Introduction 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is a highly reactive halogenated heterocyclic building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Safety and Operational Protocol for Handling 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Introduction 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is a highly reactive halogenated heterocyclic building block frequently utilized in pharmaceutical drug discovery and agrochemical synthesis. Due to the electrophilic nature of the brominated pyrazole core, this compound presents specific occupational hazards, primarily acting as a 1[1]. As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. This guide provides a self-validating, mechanistically grounded operational plan to ensure researchers can handle this compound with maximum safety, precision, and logistical efficiency.

Hazard Profile and Mechanistic Causality

Understanding the chemical behavior of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is critical for effective risk mitigation. The compound is typically encountered as a crystalline solid or fine powder. The primary risk arises from the generation of micro-dust particles during weighing and transfer, which can easily contact and react with mucous membranes.

Table 1: GHS Hazard Classifications and Mechanistic Implications

GHS CodeHazard StatementMechanistic Cause & Physiological Impact
H315 The electrophilic brominated pyrazole ring interacts with nucleophilic residues on epidermal proteins, leading to localized inflammation[2].
H319 3[3]Fine particulates dissolve in the aqueous environment of the cornea, causing rapid pH shifts, osmotic stress, and severe irritation[3].
H335 1[1]Inhalation of aerosolized dust triggers mucosal inflammation in the upper respiratory tract. Thermal decomposition releases toxic fumes (HBr, NOx)[1][3].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires anticipating both the physical state of the chemical (dust/powder) and the solvents used in conjunction with it (e.g., DMSO, DMF, or DCM).

Table 2: Required PPE Specifications and Operational Rationale

PPE CategoryStandard / SpecificationCausality / Rationale
Hand Protection 4[4], minimum 0.11 mm thickness.Nitrile provides excellent resistance against fine powders and prevents rapid breakthrough when the compound is dissolved in polar aprotic solvents[4].
Eye Protection 5[5] (EN 166).Standard safety glasses are insufficient. Tight-fitting goggles prevent airborne micro-dust from bypassing the lenses and contacting the conjunctiva[4][5].
Respiratory N95/FFP2 particulate respirator (minimum); Full-face respirator if ventilation fails.Mitigates the H335 hazard by filtering out aerosolized crystalline dust during open-container operations[5][6].
Body Protection Flame-resistant, impervious lab coat with fitted cuffs.Fitted cuffs prevent the accidental trapping of powders against the skin, directly mitigating H315 dermal risks[5][7].

Experimental Protocol: Standard Operating Procedure (SOP)

To ensure maximum trustworthiness, this workflow operates as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operation and Containment Validation

  • Fume Hood Verification: Turn on the local exhaust ventilation (fume hood).

    • Validation: Use a digital anemometer to confirm the 1[1]. Do not handle the chemical if the velocity is outside this range[1].

  • PPE Donning and Integrity Check: Don the required PPE (Table 2).

    • Validation: Perform a visual inflation test on nitrile gloves to check for micro-punctures before putting them on.

  • Workspace Preparation: Line the fume hood working surface with an anti-static, disposable bench protector to contain accidental micro-spills.

Phase 2: Primary Handling and Weighing

  • Static Mitigation: Because fine powders can be highly static, use an anti-static gun (ionizer) on the weighing spatula and the exterior of the chemical container to prevent powder dispersion.

  • Transfer: Open the container only inside the validated fume hood. Use a clean, dry stainless-steel spatula to transfer the 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide to a pre-tared anti-static weigh boat.

  • Sealing: Immediately recap the primary container tightly.

    • Causality: Minimizes exposure time to ambient humidity and reduces the risk of accidental aerosolization[2][6].

Phase 3: Decontamination and Doffing

  • Wet Wiping: 6[6], as this aerosolizes the powder[6]. Use a damp disposable towel (wetted with water or a mild solvent like isopropanol) to wipe down the spatulas, balances, and bench protector.

  • Doffing: Remove gloves by turning them inside out to trap any residual chemical dust.1[1] immediately after doffing[1][6].

G A 1. Fume Hood Validation (>0.4 m/s) B 2. PPE Donning & Integrity Check A->B C 3. Anti-Static Weighing & Transfer B->C D 4. Wet-Wipe Decontamination C->D E 5. Halogenated Waste Segregation D->E

Self-validating operational workflow for handling halogenated pyrazole carboxamides.

Waste Segregation and Disposal Plan

Proper disposal is critical due to the environmental hazards associated with brominated organic compounds.

  • Solid Waste: Any contaminated consumables (weigh boats, bench protectors, gloves, and wet wipes) must be placed in a heavy-duty, sealable plastic bag. Label this bag as "Solid Halogenated Organic Waste"[2][6].

  • Liquid Waste: If the 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is dissolved in a solvent (e.g., during a reaction), the resulting mixture must be collected in a designated "Halogenated Solvent Waste" carboy.

    • Causality:1[1] from non-halogenated waste because mixing them can cause exothermic reactions or require different, more expensive high-temperature incineration protocols to prevent the formation of toxic dioxins[1][6].

  • Final Disposal: Transfer all labeled waste to a licensed chemical destruction plant for2[2] (to neutralize HBr emissions)[1][2].

References

  • ChemicalBook.
  • Fisher Scientific.
  • TCI Chemicals.
  • Echemi.
  • Apollo Scientific.
  • AK Scientific, Inc. "3-Amino-1H-pyrazole-4-carboxamide".
  • Fisher Scientific. "SAFETY DATA SHEET - 5-Amino-1-methyl-1H-pyrazole-4-carboxamide".

Sources

© Copyright 2026 BenchChem. All Rights Reserved.